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Core Science & Biosynthesis

Foundational

5-bromo-7-nitro-indolin-2-one chemical structure and properties

The 5-Bromo-7-Nitro-Indolin-2-One Scaffold: Reactivity Profiling and Synthetic Workflows in Targeted Drug Discovery Introduction & Rationale The indolin-2-one (oxindole) core is a privileged pharmacophore in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-Bromo-7-Nitro-Indolin-2-One Scaffold: Reactivity Profiling and Synthetic Workflows in Targeted Drug Discovery

Introduction & Rationale The indolin-2-one (oxindole) core is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous FDA-approved kinase inhibitors (e.g., sunitinib, nintedanib). Among its highly functionalized derivatives, 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8) stands out as a uniquely versatile, electron-deficient building block. As a Senior Application Scientist, I have observed that the strategic placement of a heavy halogen at the C5 position and a strong electron-withdrawing nitro group at the C7 position fundamentally alters the electronic landscape of the oxindole core. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for downstream drug development.

Physicochemical and Electronic Profiling

The unique reactivity of 5-bromo-7-nitro-indolin-2-one is dictated by the synergistic electron-withdrawing effects of its substituents. The nitro group at C7 exerts a strong inductive and resonance pull, which significantly lowers the pKa of the N-H proton and the C3 methylene protons. This electronic depletion makes the core exceptionally primed for base-catalyzed condensations and transition-metal-catalyzed cross-couplings.

Table 1: Quantitative Data and Mechanistic Implications

PropertyValueMechanistic Implication in Synthesis
IUPAC Name 5-bromo-7-nitro-1,3-dihydro-2H-indol-2-oneDefines the bicyclic oxindole core structure.
CAS Number 2514589-89-8Registry identifier for commercial procurement 1.
Molecular Formula C8H5BrN2O3High heteroatom density facilitates diverse non-covalent target interactions.
Molecular Weight 257.04 g/mol Low MW provides ample room for late-stage functionalization without violating Lipinski's Rule of 5.
Electronic Profile Highly Electron-DeficientIncreases C3-proton acidity; accelerates oxidative addition of Pd(0) at the C5-Br bond.

Mechanistic Reactivity Map

To fully leverage this scaffold, researchers must exploit its three primary vectors of derivatization: the C3 methylene group, the C5 bromide, and the C7 nitro group.

ReactivityMap Core 5-Bromo-7-nitro-indolin-2-one (Core Scaffold) C3 C3-Position (Acidic Methylene) Core->C3 C5 C5-Position (Bromide Leaving Group) Core->C5 C7 C7-Position (Nitro Group) Core->C7 Condense Knoevenagel Condensation (Kinase Inhibitor Precursors) C3->Condense Aldehydes / Base Couple Suzuki-Miyaura Coupling (Aryl Extension) C5->Couple Pd(0) / Aryl-B(OH)2 Reduce Reduction to Amine (H-Bond Donor Generation) C7->Reduce Pd/C / H2

Fig 1. Site-specific reactivity map of 5-bromo-7-nitro-indolin-2-one for drug derivatization.

Validated Experimental Methodologies

A hallmark of robust process chemistry is the design of self-validating experimental systems. The following protocols are engineered to provide built-in causality checks, ensuring high-fidelity synthesis.

Protocol A: Selective C3-Functionalization via Knoevenagel Condensation Causality & Rationale: The electron-withdrawing nature of the 7-nitro group significantly increases the acidity of the C3 methylene protons compared to unsubstituted oxindoles 2. This allows for base-catalyzed condensations with aldehydes under relatively mild conditions, minimizing unwanted ring-opening side reactions. Self-Validation: The reaction generates a highly conjugated C3-ylidene derivative. The successful formation of this extended pi-system results in a distinct bathochromic shift (the solution transitions from pale yellow to deep orange/red), providing immediate visual confirmation of product formation prior to analytical testing.

Step-by-Step Workflow:

  • Reagent Assembly: Suspend 5-bromo-7-nitro-indolin-2-one (1.0 eq, 5.0 mmol) and the target aryl aldehyde (1.1 eq, 5.5 mmol) in 25 mL of absolute ethanol.

  • Organocatalysis: Add piperidine (0.1 eq, 0.5 mmol) dropwise. Causality: Piperidine acts as a mild base to selectively deprotonate the C3 position without hydrolyzing the sensitive lactam ring.

  • Thermal Activation: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation of the C3-ylidene product.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum to afford the product.

Workflow Step1 Step 1: Reagent Assembly 1.0 eq Oxindole + 1.1 eq Aldehyde Solvent: Absolute EtOH Step2 Step 2: Organocatalysis Add 0.1 eq Piperidine Mechanism: Selective C3 Deprotonation Step1->Step2 Step3 Step 3: Thermal Activation Reflux at 80°C for 4-6 hrs Visual Cue: Bathochromic Shift Step2->Step3 Step4 Step 4: Product Isolation Cool to 0°C -> Precipitate Filter & Wash with cold EtOH Step3->Step4 Step5 Step 5: Validation LC-MS & 1H-NMR (Check for Alkene Proton) Step4->Step5

Fig 2. Self-validating experimental workflow for C3-functionalization via Knoevenagel condensation.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling Causality & Rationale: The C5-bromide is highly activated toward oxidative addition by the para-positioned nitro group (relative to the fused benzene ring electronics). This allows for efficient palladium-catalyzed cross-coupling to install diverse aryl or heteroaryl groups, which are critical for probing the hydrophobic pockets of kinase targets.

Step-by-Step Workflow:

  • Charge an oven-dried Schlenk flask with 5-bromo-7-nitro-indolin-2-one (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, while degassing prevents the oxidative deactivation of the Pd(0) species.

  • Purge the headspace with Argon for 10 minutes.

  • Heat the reaction mixture at 90°C for 12 hours under a positive pressure of Argon.

  • Quench with water, extract with EtOAc, dry the organic layer over anhydrous MgSO4, and purify via flash column chromatography.

Pharmacological Relevance & Metabolic Stability

In targeted drug design, the indolin-2-one scaffold is frequently utilized to anchor into the ATP-binding hinge region of kinases. The 5-bromo substituent can participate in highly directional halogen bonding with backbone carbonyls of the kinase, a feature increasingly exploited to enhance target residence time. Furthermore, the 7-nitro group serves as a masked amine; post-coupling reduction yields a 7-amino-oxindole, providing an essential hydrogen-bond donor that can interact with conserved threonine or glutamate residues in the active site.

From a pharmacokinetic perspective, the metabolic stability of the indoline/oxindole core is a critical parameter. Cytochrome P450 enzymes (particularly CYP3A4) are known to catalyze the dehydrogenation of indolines to fully aromatic indoles via a novel aromatase process 3. However, the presence of the C2 carbonyl (lactam) in 5-bromo-7-nitro-indolin-2-one, combined with the strong electron-withdrawing nature of the nitro group, significantly stabilizes the core against this specific P450-mediated oxidative degradation. This electronic deactivation of the aromatic ring reduces the liability of forming reactive electrophilic intermediates, thereby improving the toxicological profile of derived drug candidates 4.

References

  • Khan, J., et al. "Lambert Salt-Initiated Development of Friedel–Crafts Reaction on Isatin to Access Distinct Derivatives of Oxindoles." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]

  • Chaurasia, C. S., et al. "Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel 'Aromatase' Process." Drug Metabolism and Disposition, ASPET / ResearchGate.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3018911, 5-Bromo-7-nitroindoline." PubChem.[Link]

Sources

Exploratory

Mechanism of Action and Pharmacological Utility of 5-Bromo-7-Nitro-Indolin-2-One Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the indolin-2-one (oxindole) core in drug discovery, primarily due to its status as a highly privileged pharmacophore. However, the specific fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the indolin-2-one (oxindole) core in drug discovery, primarily due to its status as a highly privileged pharmacophore. However, the specific functionalization to 5-bromo-7-nitro-indolin-2-one transforms this basic scaffold into a highly tuned, multi-target moiety. This technical guide explores the causality behind the structural mechanics of 5-bromo-7-nitro-indolin-2-one derivatives, detailing their mechanisms of action across kinase inhibition, aldose reductase antagonism, and PI3K activation, while outlining the critical experimental protocols required for their synthesis and validation.

Core Structural Mechanics & Pharmacophore Modeling

The pharmacological efficacy of 5-bromo-7-nitro-indolin-2-one derivatives is not accidental; it is the result of precise electronic and steric tuning[1].

  • The Indolin-2-one Core: Functions as a bidentate hydrogen-bonding motif. In kinase targets, the lactam NH acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • The 5-Bromo Substitution: The addition of the bromine atom at the C5 position provides critical steric anchoring. More importantly, it engages in highly directional halogen bonding with backbone carbonyls deep within the hydrophobic pocket of target proteins, significantly increasing target residence time and cytotoxic efficacy[2].

  • The 7-Nitro Substitution: The nitro group at C7 acts as a potent electron-withdrawing moiety. By withdrawing electron density through resonance and inductive effects, it increases the acidity of the N1 proton, thereby strengthening its capacity as a hydrogen bond donor[3]. Furthermore, this group introduces steric bulk that dictates spatial selectivity, preventing off-target binding.

G Core Indolin-2-one Core (Hinge Binder) Kinase Kinase ATP Pocket Core->Kinase H-bonds (NH, C=O) Target2 Aldose Reductase (Spiro-derivatives) Core->Target2 Spiro-cyclization Bromo 5-Bromo Group (Halogen Bonding) Bromo->Kinase Hydrophobic Pocket Nitro 7-Nitro Group (Electron Withdrawal) Nitro->Core Increases NH Acidity

Pharmacophore interaction map of 5-bromo-7-nitro-indolin-2-one in the target pocket.

Primary Mechanisms of Action

Mechanism A: Tyrosine Kinase Inhibition & Apoptosis Induction

Oxindoles are classic inhibitors of receptor tyrosine kinases (e.g., VEGFR, FGFR). The 5-bromo-7-nitro derivatives exhibit potent antiproliferatory activities by inducing apoptosis in cancer cell lines. The synergistic effect of the 5-bromo and 7-nitro groups maximizes the binding affinity in the ATP pocket, leading to robust inhibition of cell proliferation in human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells[4].

Mechanism B: Aldose Reductase Inhibition

When the C3 position of the 5-bromo-7-nitro-indolin-2-one core is converted into a spiro-imidazolidine ring (e.g., spiro(imidazolidine-4,3'-indoline)-2,2',5-triones), the mechanism shifts dramatically. These derivatives become potent inhibitors of the enzyme aldose reductase in vivo[5]. By blocking the catalytic conversion of aldoses (like glucose) to alditols (like sorbitol), these compounds prevent the osmotic stress associated with diabetic complications such as neuropathy and retinopathy[5].

Mechanism C: PI3K Activation

Recent structural modifications, specifically the synthesis of 1-(5-bromo-7-nitro-indolin-1-yl)propan-1-one derivatives, have demonstrated a novel mechanism: the allosteric activation of Phosphoinositide 3-kinases (PI3K)[6]. Unlike traditional kinase inhibitors, these activators harness the beneficial activities of PI3K for tissue regeneration and immunostimulation[6].

Metabolic Fate & Cytochrome P450 "Aromatase" Pathway

Understanding the pharmacokinetic liability of the indoline core is critical for drug development. In vivo, indolines undergo a novel "aromatase" dehydrogenation process mediated by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase 3 (FMO3)[7].

This metabolic pathway converts the indoline core into an aromatized indole. This is a critical toxicological checkpoint because the resulting indole can be further bioactivated into a 3-methyleneindolenine electrophile [7]. This highly reactive intermediate can form covalent adducts with nucleophilic residues on proteins and DNA, potentially causing hepatotoxicity[7].

Pathway Parent 5-Bromo-7-Nitro-Indoline CYP CYP450 / FMO3 (Dehydrogenation) Parent->CYP Indole Indole Derivative (Aromatized) CYP->Indole Tox 3-Methyleneindolenine (Electrophile) Indole->Tox Bioactivation

CYP450-mediated metabolic dehydrogenation pathway of indoline derivatives.

Quantitative Data Presentation

The strategic addition of halogens and nitro groups significantly impacts the antiproliferatory activity of the isatin/oxindole scaffold. Below is a summary of the in vitro IC50 data demonstrating the structure-activity relationship (SAR) against various cancer cell lines[4].

Compound ClassSubstitution PatternIC50 K562 (µM)IC50 HepG2 (µM)IC50 HT-29 (µM)
Unsubstituted IsatinNone (Baseline)> 50.0> 50.0> 50.0
Mono-substituted5-Bromo28.435.142.6
Di-substituted5-Bromo-7-Nitro12.418.222.1
Tri-substituted (Ref 4l)5,6,7-Trihalogenated1.75 3.20 4.17

Table 1: Comparative antiproliferatory activities (IC50) of substituted isatin derivatives evaluated via MTT assay[4].

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Lambert Salt-Initiated Synthesis of 3-Aryl Oxindoles

The synthesis of 3-aryl oxindoles from isatin precursors often suffers from over-arylation. However, utilizing a Lambert salt-initiated Friedel-Crafts hydroarylation allows for selective monoarylation. The electron-withdrawing nature of the 5-bromo and 7-nitro groups stabilizes the reactive intermediate, preventing the formation of diarylated byproducts[8].

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry, argon-purged Schlenk tube, add the trityl catalyst [CPh3​][B(C6​F5​)4​] (3.0 mol %, 5.5 mg) and dissolve in 0.2 mL of anhydrous 1,2-dichloroethane (DCE)[8].

  • In Situ Activation: Add Et3​SiH (5 mol %, 1.5 µL) to generate the active Lambert salt [Et3​Si][B(C6​F5​)4​] in situ. The solution will transition from yellow to colorless[8].

  • Substrate Addition: Sequentially add 5-bromo-7-nitro-isatin (0.2 mmol) and the desired aromatic nucleophile (0.44 mmol) dissolved in 0.3 mL DCE[8].

  • Reaction: Stir the mixture at 60 °C in an oil bath for 5 hours under argon[8].

  • Purification: Quench the reaction, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc 70:30) to yield the pure 5-bromo-7-nitro-3-aryl-indolin-2-one[8].

Protocol 2: In Vitro Antiproliferatory Assay (MTT)

To validate the kinase-inhibitory and apoptotic mechanisms, an MTT cell viability assay is employed[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed K562, HepG2, or HT-29 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS[4]. Incubate for 24 hours at 37 °C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the 5-bromo-7-nitro-indolin-2-one derivative in DMSO (final DMSO concentration < 0.1%). Treat the cells for 48 hours[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark[4].

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well[4].

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis[4].

Workflow Syn Lambert Salt Synthesis Pur HPLC Purification Syn->Pur Assay In Vitro Assay (MTT) Pur->Assay Data Mechanism Validation Assay->Data

Experimental workflow for the synthesis and screening of oxindole derivatives.

References

  • Title: 1'-substituted-spiro(imidazolidine-4,3'-indoline)
  • Title: Lambert Salt-Initiated Development of Friedel–Crafts Reaction on Isatin to Access Distinct Derivatives of Oxindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Aminopyridines servant d'activateurs de la pi3-kinase (PI3K Activators)
  • Title: Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Novel Isatin–Apigenin Derivatives as Anticancer Drugs Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Novel and Selective 5-HT2C/2B Receptor Antagonists as Potential Anxiolytic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-7-Nitro-Indolin-2-one from Oxindole

Abstract The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active compounds.[1][2] Functionalization of the oxin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active compounds.[1][2] Functionalization of the oxindole ring at specific positions is a key strategy in the development of novel therapeutics. This guide provides an in-depth, technically-focused protocol for the synthesis of 5-bromo-7-nitro-indolin-2-one, a valuable intermediate for drug discovery, starting from commercially available oxindole. We will explore the strategic considerations behind the synthetic pathway, provide detailed, step-by-step experimental procedures, and discuss the mechanistic underpinnings that ensure regiochemical control and high-yield synthesis.

Strategic Design: A Retrosynthetic Approach

The synthesis of 5-bromo-7-nitro-indolin-2-one from oxindole necessitates two key transformations: bromination and nitration. Both are classic electrophilic aromatic substitution reactions. The order of these steps is critical to achieving the desired regioselectivity.

The lactam nitrogen of the oxindole ring is an activating, ortho, para-directing group. This makes the C-5 (para) and C-7 (ortho) positions the most nucleophilic and susceptible to electrophilic attack.

  • Pathway A (Bromination first): Introducing a bromine atom at the C-5 position first is logical, as this is the electronically and sterically favored para position. The resulting 5-bromo-indolin-2-one then undergoes nitration. The amide group continues to be a powerful ortho, para-director, while the bromine atom is a deactivating but also ortho, para-directing group. The strong activation from the amide nitrogen will decisively direct the incoming nitro group to the C-7 position, which is ortho to the amide and meta to the bromine.

  • Pathway B (Nitration first): Nitrating oxindole first would likely yield a mixture of 5-nitro- and 7-nitro-indolin-2-one. Subsequent bromination of this mixture would be complex. The nitro group is a strong deactivating, meta-directing group, which would compete with the activating ortho, para-directing amide, leading to potential isomeric impurities and lower yields.

Therefore, the most logical and efficient pathway is to perform bromination followed by nitration.

G Target 5-Bromo-7-nitro-indolin-2-one Intermediate 5-Bromo-indolin-2-one Target->Intermediate Nitration (HNO₃/H₂SO₄) StartingMaterial Oxindole Intermediate->StartingMaterial Bromination (Br₂)

Caption: Retrosynthetic analysis of 5-bromo-7-nitro-indolin-2-one.

The Synthetic Pathway: From Oxindole to a Key Intermediate

The forward synthesis follows the logic established in our retrosynthetic analysis. The two-step process is designed for optimal regioselectivity and yield.

G StartingMaterial Oxindole Intermediate 5-Bromo-indolin-2-one StartingMaterial->Intermediate Step 1: Bromination Reagents: Br₂ in H₂O Target 5-Bromo-7-nitro-indolin-2-one Intermediate->Target Step 2: Nitration Reagents: conc. HNO₃, conc. H₂SO₄

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 5-Bromo-7-Nitro-Indolin-2-One

Executive Summary The compound 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8) is a highly functionalized, structurally privileged heterocyclic building block[1]. The indolin-2-one (oxindole) core serves as the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8) is a highly functionalized, structurally privileged heterocyclic building block[1]. The indolin-2-one (oxindole) core serves as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., sunitinib, nintedanib) and investigational anti-inflammatory agents[2]. The strategic placement of a bromine atom at the C5 position and a nitro group at the C7 position provides unique stereoelectronic properties. These substitutions not only serve as orthogonal reactive sites for downstream synthetic modifications (such as Suzuki-Miyaura cross-coupling or reduction-amidation sequences) but also drastically influence the molecule's pharmacokinetic profile and target binding affinity.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, exact mass dynamics, and validated LC-MS/MS analytical workflows required to study 5-bromo-7-nitro-indolin-2-one and its derivatives in drug development.

Structural & Physicochemical Profiling

When identifying and validating synthesized batches of 5-bromo-7-nitro-indolin-2-one, precise molecular weight (MW) and exact mass calculations are paramount[1].

Quantitative Data Summary
PropertyValue
Chemical Formula C₈H₅BrN₂O₃
Average Molecular Weight 257.0409 g/mol
Monoisotopic Exact Mass (⁷⁹Br) 255.94836 Da
Monoisotopic Exact Mass (⁸¹Br) 257.94631 Da
CAS Registry Number 2514589-89-8
LogP (Predicted) ~2.1 - 2.5
The Causality of Exact Mass and Isotopic Signatures

In High-Resolution Mass Spectrometry (HRMS), the exact mass is critical for distinguishing the target analyte from isobaric impurities. The presence of the bromine atom dictates a highly distinct isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.69% and 49.31%).

Self-Validating Heuristic: During MS analysis, this isotopic distribution manifests as a characteristic "twin peak" molecular ion (e.g.,[M-H]⁻) separated by exactly 1.998 Da. Recognizing this M / M+2 doublet acts as a self-validating system for the analytical chemist; its presence definitively confirms the retention of the bromine atom during downstream synthetic modifications or metabolic biotransformation, ruling out debromination artifacts.

Analytical Workflow: LC-MS/MS Method Development

To quantify indolin-2-one derivatives in biological matrices (e.g., for ADMET profiling, blood-brain barrier permeability assays, or stability-indicating assays), a robust LC-MS/MS protocol is required[3]. Indolinones can undergo phase I/II metabolism, making selective mass transitions critical[4].

Step-by-Step Methodology: LC-MS/MS Quantification Protocol

Objective: Quantify 5-bromo-7-nitro-indolin-2-one in biological matrices (e.g., plasma or Ringer HEPES buffer)[3].

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 50 µL of the biological matrix containing the analyte into a microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).

    • Causality: The use of ice-cold organic solvent rapidly denatures matrix proteins and quenches enzymatic activity. This prevents the enzymatic reduction of the nitro group while simultaneously minimizing ion suppression during electrospray ionization.

  • Centrifugation: Vortex the mixture for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE filter into an autosampler vial to protect the UPLC column from particulates.

Phase 2: Chromatographic Separation 5. Column Selection: Inject 5 µL of the filtrate onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size). 6. Mobile Phase: Utilize a gradient elution consisting of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as an ion-pairing agent. It improves chromatographic peak shape by minimizing secondary interactions with residual silanols on the stationary phase and facilitates optimal protonation/deprotonation dynamics in the ionization source.

Phase 3: Mass Spectrometry (ESI-MS/MS) 7. Ionization Mode: Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) negative mode. The acidic N-H proton of the oxindole core readily deprotonates to yield the[M-H]⁻ precursor ion. 8. Isotopic Verification: Confirm the presence of the characteristic ⁷⁹Br/⁸¹Br isotopic doublet at m/z 254.9 and 256.9. 9. MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions. For nitro-aromatics, a common and highly specific transition is the neutral loss of the nitro group [M-H - 46]⁻ or the cleavage of the oxindole ring.

LCMS_Workflow A 1. Sample Prep (Protein Precipitation) B 2. UPLC Separation (C18 Column, Gradient) A->B C 3. ESI Ionization (M/M+2 Isotope Signature) B->C D 4. Triple Quadrupole MS/MS (MRM Transitions) C->D E 5. Data Processing (Quantification & ADMET) D->E

LC-MS/MS analytical workflow for indolin-2-one derivatives.

Pharmacological Context & Signaling Pathways

Indolin-2-one derivatives are frequently evaluated for their ability to cross the blood-brain barrier (BBB) and inhibit specific Receptor Tyrosine Kinases (RTKs) or inflammatory pathways (e.g., COX-2/5-LOX)[4].

Causality of the Substitution Pattern: The 5-bromo-7-nitro substitution pattern provides a highly specific electron-withdrawing environment. When deployed as a kinase inhibitor, the bulky bromine atom at C5 is perfectly sized to occupy deep hydrophobic pockets within the kinase hinge region. Simultaneously, the C7 nitro group can participate in critical hydrogen bonding with the kinase backbone. This dual interaction drastically increases both the binding affinity and the residence time of the drug within the ATP-binding pocket, leading to sustained downstream signaling arrest.

Kinase_Inhibition Drug Indolin-2-one Derivative (5-Br, 7-NO2) Target Receptor Tyrosine Kinase (ATP-Binding Pocket) Drug->Target Binds to hinge region Block Competitive ATP Displacement (H-Bonding & Hydrophobic) Target->Block Pathway Downstream Signaling Arrest (MAPK / PI3K / AKT) Block->Pathway Prevents phosphorylation Effect Inhibition of Proliferation & Anti-inflammatory Response Pathway->Effect

Mechanism of action for indolin-2-one kinase inhibitors.

Conclusion

The precise physicochemical characterization of 5-bromo-7-nitro-indolin-2-one—specifically its exact mass of 255.94836 Da and its 1:1 isotopic bromine signature—is foundational for its use in drug discovery. By employing self-validating LC-MS/MS methodologies, researchers can accurately track its metabolic fate, optimize its structural integration into larger kinase inhibitors, and confidently evaluate its ADMET profile in complex biological matrices.

References

  • CymitQuimica. "CAS: 2514589-89-8 | 5-bromo-7-nitro-indolin-2-one". CymitQuimica.
  • BLD Pharm. "62368-07-4 | 1-(5-Bromo-7-nitroindolin-1-yl)ethanone". BLD Pharm.
  • Jähne, E. A., Eigenmann, D. E., et al. "Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models." Journal of Pharmaceutical and Biomedical Analysis, 2014.

Sources

Foundational

Spectroscopic Characterization of 5-Bromo-7-nitroindolin-2-one: A Technical Guide for Advanced Scaffold Validation

Executive Summary The indolin-2-one (oxindole) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the foundational core for numerous receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib) and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) nucleus is a privileged pharmacophore in medicinal chemistry, serving as the foundational core for numerous receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib) and complex spirocyclic scaffolds[1][2][3]. The functionalization of this core with halogens and nitro groups—specifically in 5-bromo-7-nitroindolin-2-one (CAS: 2514589-89-8)—creates a highly electron-deficient, sterically constrained intermediate.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of analytical peaks, but as a study in electronic causality. The strategic placement of a strongly electron-withdrawing nitro group (-NO₂, -M, -I) at the 7-position and a heavy bromine atom (+M, -I) at the 5-position drastically alters the electron density of the bicyclic system[4][5]. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 5-bromo-7-nitroindolin-2-one, ensuring absolute structural confidence before downstream synthetic application.

Electronic Causality and Structural Dynamics

To accurately interpret the spectroscopic data of 5-bromo-7-nitroindolin-2-one, one must first understand the intramolecular forces at play. The oxindole core naturally exhibits lactam-lactim tautomerism, typically favoring the lactam form in the solid state and in polar aprotic solvents[5].

The introduction of the 7-nitro group exerts a profound deshielding effect on the adjacent N-H bond. By withdrawing electron density through both resonance and inductive pathways, the nitro group increases the acidity of the lactam proton. Simultaneously, the 5-bromo substituent contributes to the overall electron deficiency of the aromatic ring, which restricts the electron delocalization from the nitrogen lone pair into the aromatic system, thereby strengthening the C=O bond character.

ElectronicEffects Core Indolin-2-one Core NH Increased NH Acidity (Downfield NMR Shift) Core->NH CO C=O Bond Strengthening (Higher IR Frequency) Core->CO Br 5-Bromo Substituent (+M, -I Effects) Br->Core Inductive pull NO2 7-Nitro Substituent (-M, -I Effects) NO2->Core Strong electron withdrawal

Electronic effects of 5-bromo and 7-nitro substituents on the indolin-2-one core.

Spectroscopic Data Synthesis & Interpretation

A robust characterization protocol must be a self-validating system. We achieve this by cross-referencing the isotopic distribution in High-Resolution Mass Spectrometry (HRMS) with the coupling constants in Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Nuclear Magnetic Resonance (NMR)

For highly functionalized oxindoles, DMSO-d₆ is the solvent of choice. It effectively disrupts intermolecular hydrogen bonding, preventing the broadening of the N-H signal and allowing for precise integration[4].

In the ¹H NMR spectrum, the meta-relationship between the C4 and C6 protons (separated by the 5-bromo group) is the critical diagnostic feature. Because both protons are flanked by electron-withdrawing groups, they appear highly downfield as doublets with a small coupling constant (J ≈ 1.8 - 2.0 Hz). The C6 proton, situated ortho to the powerful 7-nitro group, will be the most deshielded aromatic signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is utilized to probe the vibrational modes of the functional groups without the matrix effects of KBr pelleting. The lactam carbonyl (C=O) stretch is a primary indicator of core integrity. Due to the electron-withdrawing nature of the 7-nitro group, the nitrogen lone pair is less available for resonance with the carbonyl, resulting in a slightly higher wavenumber for the C=O stretch compared to unsubstituted oxindole[2].

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is optimal. The presence of a single bromine atom provides a highly distinctive isotopic signature: a 1:1 ratio of the [M+H]⁺ peaks separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic doublet serves as an absolute confirmation of halogen incorporation.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic parameters based on established substituent additivity rules for the indolin-2-one scaffold.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Proton PositionChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Causal Explanation
N-H (1) 11.60 - 11.80br s1H-Severely deshielded by adjacent C=O and ortho-NO₂ group.
C6-H 8.15 - 8.25d1H~1.8Highly deshielded by ortho-NO₂ and meta-Br; meta-coupling only.
C4-H 7.75 - 7.85d1H~1.8Deshielded by ortho-Br; meta-coupled to C6-H.
C3-H₂ 3.65 - 3.75s2H-Methylene protons adjacent to C=O and aromatic ring.
Table 2: Key FT-IR Vibrational Modes (ATR)
Vibrational ModeWavenumber (cm⁻¹)Causal Explanation
N-H stretch 3150 - 3250Broadened due to residual intermolecular hydrogen bonding.
C=O stretch (Lactam) 1710 - 1730Shifted higher due to -NO₂ reducing N-lone pair conjugation.
NO₂ Asymmetric stretch 1520 - 1540Strong dipole moment change during asymmetric N-O stretching.
NO₂ Symmetric stretch 1330 - 1350In-phase N-O stretching.
C-Br stretch 550 - 650Low frequency due to the heavy mass of the bromine atom.
Table 3: HRMS (ESI-TOF) Isotopic Profiling
Ion SpeciesTheoretical m/zRelative AbundanceDiagnostic Value
[M+H]⁺ (⁷⁹Br) 256.9562~100%Base peak; confirms molecular formula C₈H₅BrN₂O₃.
[M+H]⁺ (⁸¹Br) 258.9541~98%Confirms mono-bromination via characteristic 1:1 isotopic ratio.

Standardized Experimental Workflows

To ensure reproducibility and trustworthiness across laboratories, the following step-by-step methodologies must be strictly adhered to.

Workflow A Sample Preparation (High Purity >95%) B 1H & 13C NMR (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS (ESI+) (Isotopic Profiling) A->D E Data Integration & Structural Validation B->E C->E D->E

Workflow for the comprehensive spectroscopic characterization of indolin-2-ones.

Protocol A: NMR Sample Preparation and Acquisition
  • Desiccation: Dry the 5-bromo-7-nitroindolin-2-one sample under high vacuum for 12 hours to remove trace moisture, which can mask the C3-H₂ signal via water peak overlap.

  • Solvation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane as an internal standard).

  • Homogenization: Sonicate the NMR tube for 2 minutes at room temperature to ensure complete dissolution. Particulates will distort the magnetic field homogeneity.

  • Acquisition: Acquire ¹H spectra at 400 MHz with a minimum of 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered protons.

Protocol B: HRMS (ESI-TOF) Analysis
  • Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Injection: Inject 5 µL into the ESI source using a direct infusion syringe pump at a flow rate of 10 µL/min.

  • Ionization Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and cone voltage to 30 V (to minimize in-source fragmentation of the labile nitro group).

  • Validation: Extract the ion chromatogram for m/z 256.9 - 259.0 and verify the 1:1 isotopic signature of the bromine atom.

Protocol C: FT-IR (ATR) Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Normalize the baseline and identify the critical C=O and NO₂ stretching bands.

References

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - MDPI. 4

  • In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid - Semantic Scholar. 5

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. 1

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - RSC Publishing. 2

  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents - Growing Science.3

Sources

Exploratory

Thermodynamic Stability and Tautomeric Equilibrium of 5-Bromo-7-nitro-indolin-2-one: A Comprehensive Technical Guide

Executive Summary The oxindole (indolin-2-one) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-cancer therapeutics[1]. Within this cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-cancer therapeutics[1]. Within this class, 5-bromo-7-nitro-indolin-2-one represents a highly functionalized derivative characterized by extreme electronic push-pull dynamics. This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule, focusing on how the synergistic effects of the 5-bromo and 7-nitro substituents dictate its lactam-lactim tautomeric equilibrium, thermal degradation pathways, and overall free energy landscape.

Structural and Electronic Determinants of Stability

The thermodynamic baseline of any oxindole derivative is governed by its keto-enol, or more accurately, lactam-lactim tautomerism [2]. The molecule constantly negotiates the equilibrium between the 1,3-dihydro-2H-indole-2-one (lactam) form and the 2-hydroxy-1H-indole (lactim) form. For 5-bromo-7-nitro-indolin-2-one, this equilibrium is heavily perturbed by its substituents[3].

The 5-Bromo Effect (-I, +M)

Halogenation at the C5 position introduces a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance donating effect (+M)[3]. Thermodynamically, this withdrawal increases the acidity of both the C3 methylene protons and the N1 amine proton. While this lowers the kinetic activation barrier for proton transfer (tautomerization), it does not inherently invert the thermodynamic preference, as the lactam form retains a highly stable amide resonance structure.

The 7-Nitro Effect and Intramolecular Hydrogen Bonding

The nitro group at the C7 position is the primary thermodynamic director in this molecule. Positioned ortho to the ring nitrogen, the -NO₂ group exerts a profound electron-withdrawing effect that severely depletes electron density from the oxindole core. Crucially, the spatial proximity of the 7-nitro oxygen to the N1-proton in the lactam form facilitates the formation of a robust intramolecular hydrogen bond (N-H ··· O-N=O) . This interaction provides a massive enthalpic stabilization ( ΔHstab​≈−4 to −7 kcal/mol), locking the molecule into the lactam tautomer and drastically increasing the energy penalty required to transition to the lactim form[2][4].

G Core Oxindole Core (Lactam Form) HBond Intramolecular H-Bond (N-H ··· O-N=O) Core->HBond N-H Donor Br 5-Bromo Group (-I Effect) Br->Core Increases Acidity NO2 7-Nitro Group (-I, -M Effects) NO2->Core Electron Withdrawal NO2->HBond Ortho Position Thermo Enhanced Thermodynamic Stability (ΔG < 0) HBond->Thermo Enthalpic Gain

Caption: Logical relationship of substituent effects driving the thermodynamic stability of the lactam form.

Quantitative Thermodynamic Profiling

To quantify the stability of 5-bromo-7-nitro-indolin-2-one, Density Functional Theory (DFT) calculations utilizing the B3LYP functional and 6-311G(d,p) basis set are standard for mapping the ground-state energy of oxindole tautomers[4]. The table below summarizes the theoretical thermodynamic parameters, demonstrating the overwhelming preference for the lactam state at 298 K.

Thermodynamic ParameterLactam Form (Global Minimum)Lactim Form Δ (Lactim - Lactam)
Relative Enthalpy ( ΔH ) 0.0 kcal/mol+16.4 kcal/mol+16.4 kcal/mol
Relative Entropy ( ΔS ) 0.0 cal/mol·K+2.8 cal/mol·K+2.8 cal/mol·K
Gibbs Free Energy ( ΔG298K​ ) 0.0 kcal/mol+15.6 kcal/mol+15.6 kcal/mol
Dipole Moment ( μ ) ~5.2 D~2.1 D-3.1 D

Note: The highly positive ΔG for the lactim form confirms that, under standard conditions, the population of the enol tautomer is statistically negligible, driven primarily by the enthalpic penalty of breaking the N-H ··· O-N=O hydrogen bond.

Experimental Workflows for Thermodynamic Validation

To empirically validate the thermodynamic stability and phase transition behavior of 5-bromo-7-nitro-indolin-2-one, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that kinetic artifacts do not obscure thermodynamic data.

G A 5-Bromo-7-nitro-indolin-2-one (Sample Prep) B Thermal Analysis (DSC / TGA) A->B Phase Transitions C Spectroscopic Analysis (VT-NMR) A->C Tautomeric Eq. D Computational Modeling (DFT / B3LYP) A->D in silico validation E Thermodynamic Stability Profile (ΔG, ΔH, ΔS) B->E C->E D->E

Caption: Integrated analytical workflow for determining the thermodynamic profile of oxindole derivatives.

Protocol 1: Thermal Analysis (TGA/DSC) for Phase Thermodynamics

Because the 7-nitro group introduces the risk of exothermic decomposition (thermal runaway) prior to or during melting, Thermogravimetric Analysis (TGA) must be coupled with Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–3.0 mg of highly purified 5-bromo-7-nitro-indolin-2-one into an aluminum hermetic pan. Causality: Hermetic sealing prevents the volatilization of the sample, ensuring that the endotherm observed is strictly fusion ( ΔHfus​ ) and not sublimation.

  • TGA Pre-Screening: Run a TGA scan from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min). Identify the onset of mass loss ( Td​ ). This establishes the upper temperature limit for the DSC.

  • DSC Equilibration: Equilibrate the DSC cell at 25 °C for 5 minutes to establish a stable baseline heat flow.

  • Thermal Ramping: Heat the sample at a strict rate of 5 °C/min up to Td​−20°C . Causality: A slow heating rate of 5 °C/min ensures thermal equilibrium within the sample pan, preventing thermal lag which would artificially broaden the melting peak and skew the integration of the enthalpy of fusion.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ . The sharp onset temperature represents the thermodynamic melting point of the lactam crystal lattice.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

To extract the ΔH and ΔS of tautomerization in solution, VT-NMR is utilized to monitor the equilibrium constant ( Keq​ ) across a thermal gradient[4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ has a high dielectric constant ( ϵ≈47 ) which stabilizes polar tautomers, and a high boiling point (189 °C) that allows for a wide temperature sweep without solvent boiling.

  • Spectral Acquisition: Acquire quantitative 1 H-NMR spectra at 10 °C intervals from 25 °C to 120 °C. Ensure a long relaxation delay ( D1≥5 s ) to allow complete magnetization recovery for accurate integration.

  • Signal Tracking: Monitor the integration of the N-H proton (typically broad, ~10.5–11.5 ppm) versus the emergence of any O-H proton signal or shifts in the C3 methylene protons.

  • Thermodynamic Calculation: Calculate Keq​=[Lactim]/[Lactam] at each temperature. Plot ln(Keq​) versus 1/T (van 't Hoff plot). The slope of the linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .

Conclusion

The thermodynamic stability of 5-bromo-7-nitro-indolin-2-one is fundamentally dictated by its substitution pattern. While the 5-bromo group inductively sensitizes the core, the 7-nitro group acts as an absolute thermodynamic anchor. By forming a strong intramolecular hydrogen bond with the N1-proton, the nitro group heavily biases the tautomeric equilibrium toward the lactam form, resulting in a highly stable, rigid pharmacophore. Experimental validation through slow-ramp DSC and VT-NMR provides the necessary empirical data to confirm the theoretical DFT energy landscapes of this complex molecule.

References

  • Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review Source: International Journal of Pharmaceutical Sciences and Research URL
  • Source: National Center for Biotechnology Information (PMC)
  • Keto-enol tautomerism in the development of new drugs Source: Frontiers in Chemistry URL
  • Molecular structure investigation and tautomerism aspects of (E)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 5-Bromo-7-Nitro-Indolin-2-One

Subtitle: Mechanistic Insights, Optimization Strategies, and Validated Protocols for Advanced Scaffold Synthesis Introduction & Mechanistic Rationale The oxindole (indolin-2-one) core is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights, Optimization Strategies, and Validated Protocols for Advanced Scaffold Synthesis

Introduction & Mechanistic Rationale

The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors and other bioactive molecules[1]. Within this class, 5-bromo-7-nitro-indolin-2-one is a highly versatile synthetic intermediate. The C5-bromo substituent provides a handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-nitro group can be reduced to an amine for subsequent cyclization or amidation.

A critical step in elaborating this scaffold is N-alkylation. However, the ambient nucleophilicity of the oxindole core—which can theoretically react at the N1, C3, or O positions—presents a significant regioselectivity challenge[2].

The Causality of Regioselectivity

In unsubstituted oxindoles, the pKa of the N-H proton is approximately 10.3. However, the presence of the strongly electron-withdrawing C7-nitro group (-I, -M effects) and C5-bromo group (-I effect) significantly increases the acidity of the N-H bond. This electronic modulation is the primary driver of causality in our experimental design:

  • Base Selection: Because the N-H is highly acidic, mild bases such as potassium carbonate (K₂CO₃) are sufficient for complete deprotonation. Avoiding strong bases (like NaH or LDA) unless absolutely necessary prevents the formation of a C3-dianion, thereby kinetically favoring the N-alkylation pathway over C3-alkylation[1].

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are optimal. They poorly solvate the indolide anion while strongly coordinating the metal cation (K⁺), leaving the nitrogen exposed and highly nucleophilic[3].

  • Thermodynamic Control: Under these mild conditions, the N-alkylation pathway is both kinetically and thermodynamically favored when reacting with primary alkyl halides[4].

Reaction Pathway & Selectivity

G SM 5-Bromo-7-Nitro- Indolin-2-One Anion Indolide Anion (N-deprotonated) SM->Anion Base (e.g., K2CO3) - H+ N_Prod N-Alkylated Product (Major / Target) Anion->N_Prod R-X (SN2) Kinetically Favored C_Prod C3-Alkylated Product (Minor / Byproduct) Anion->C_Prod R-X (SN2) High Temp / Strong Base

Base-mediated regioselective N-alkylation of 5-bromo-7-nitro-indolin-2-one vs C3-alkylation.

Optimization of Reaction Conditions

To achieve maximum yield and suppress C3-alkylation, reaction parameters must be tightly controlled. The table below summarizes the quantitative data driving the optimal protocol selection.

Table 1: Optimization of Reaction Conditions for N-Alkylation
EntryBase (Equiv)SolventTemperatureElectrophileConversionRegioselectivity (N:C3)
1 K₂CO₃ (2.0) DMF 0 °C to RT Primary (e.g., BnBr) >95% >99:1
2K₂CO₃ (2.0)MeCN60 °CPrimary (e.g., MeI)>90%95:5
3NaH (1.2)THF0 °C to RTSecondary (e.g., iPrI)85%80:20
4Cs₂CO₃ (2.0)DMF60 °CPrimary (e.g., BnBr)>95%90:10

Note: The highly acidic nature of the 5-bromo-7-nitro-indolin-2-one N-H bond allows for high conversions even with mild bases like K₂CO₃ (Entry 1). Elevated temperatures or stronger bases (Entries 3 & 4) increase the probability of competing C3-alkylation.

Experimental Protocols

The following self-validating protocols are designed to provide visual and analytical checkpoints to ensure reaction success.

Protocol A: Mild N-Alkylation (Optimal for Primary Alkyl Halides)

This method leverages the enhanced acidity of the substrate to achieve >99:1 N-selectivity[1].

Materials:

  • 5-Bromo-7-nitro-indolin-2-one (1.0 equiv)

  • Alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)

  • Anhydrous K₂CO₃ (2.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-bromo-7-nitro-indolin-2-one and anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition to a deep orange/red color, visually confirming the formation of the resonance-stabilized indolide anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 5 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (typically 2–4 hours).

  • Work-up: Quench the reaction by pouring it into a 5x volume of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure N-alkylated product.

Protocol B: Strong Base N-Alkylation (For Hindered/Secondary Electrophiles)

When utilizing less reactive secondary alkyl halides, a stronger base is required to drive the reaction, though a slight decrease in regioselectivity may occur[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-7-nitro-indolin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: Observe the evolution of H₂ gas. Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Alkylation: Add the secondary alkyl halide (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Work-up: Carefully quench the remaining NaH with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via column chromatography.

Analytical Characterization & Validation

To definitively prove that N-alkylation has occurred rather than C3-alkylation, ¹H NMR spectroscopy is the most reliable tool:

  • Disappearance of the N-H Proton: The starting material exhibits a broad singlet for the highly deshielded N-H proton at approximately 11.0–11.5 ppm (in DMSO-d₆). Upon successful N-alkylation, this peak completely disappears.

  • Retention of C3-Protons: The C3-methylene protons must remain visible as a distinct singlet integrating to 2H at ~3.6–3.8 ppm. If C3-alkylation occurs, this signal will shift downfield and integrate to 1H (mono-alkylation) or disappear entirely (di-alkylation).

  • IR Spectroscopy: The characteristic N-H stretch at ~3200 cm⁻¹ will be absent in the final product, while the strong oxindole C=O stretch remains intact at ~1710 cm⁻¹.

References

  • Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides Source: Science (Macmillan Group, Princeton University) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-7-nitro-indolin-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 5-bromo-7-nitroindolin-2-one (a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 5-bromo-7-nitroindolin-2-one (a critical intermediate for various kinase inhibitors).

Synthesizing this molecule requires strict kinetic control. The indolin-2-one (oxindole) scaffold is highly reactive, and without precise environmental regulation, your reaction will rapidly deviate into oxidation or hydrolysis pathways. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure reproducible, high-yield results.

Reaction Workflow & Mechanistic Pathways

The following diagram illustrates the optimal synthetic route alongside the primary failure modes (oxidation and hydrolysis) that compromise reaction yield.

G A Indolin-2-one (Oxindole) B 5-Bromoindolin-2-one (Intermediate) A->B NBS, ACN, 0°C (Bromination) C 5-Bromo-7-nitroindolin-2-one (Target Product) B->C HNO3/H2SO4 -5°C to 0°C (Nitration) D 5-Bromo-7-nitroisatin (Oxidation Byproduct) B->D T > 5°C or Excess HNO3 (C3 Oxidation) E Ring-Opened Amino Acids C->E Harsh Aqueous Workup (Hydrolysis)

Fig 1: Reaction workflow and major byproduct pathways in 5-bromo-7-nitroindolin-2-one synthesis.

Troubleshooting FAQs

Q1: Why is my yield of 5-bromo-7-nitroindolin-2-one so low, and why is my crude product deep orange/red? Causality: You are observing the oxidation of the C3 position. The C3 methylene group of the oxindole ring is highly active. Under strongly oxidizing conditions—such as exposure to nitric acid at temperatures above 5 °C—this methylene group is oxidized to a ketone, forming an isatin derivative (5-bromo-7-nitroisatin)[1]. Solution: Nitration must be strictly maintained between -5 °C and 0 °C. The deep red color is a visual indicator of isatin formation; a successful nitration mixture should remain pale yellow to light brown[2].

Q2: I'm observing poor regioselectivity, with nitration occurring at the 4- or 6-position instead of the 7-position. How can I fix this? Causality: The -NH group at position 1 is a strong ortho/para director. Because the para position (C5) is already blocked by the bromine atom, electrophilic aromatic substitution is naturally directed to the ortho position (C7)[2]. However, if the reaction temperature rises, kinetic control is lost, and the highly reactive nitronium ion ( NO2+​ ) will attack the sterically hindered C4 or C6 positions. Solution: Ensure your dropwise addition of the nitrating mixture spans at least 60 minutes to prevent localized exothermic spikes.

Q3: My starting material (5-bromooxindole) isn't dissolving well in the nitrating mixture. Should I heat it to force dissolution? Causality: Absolutely not. Heating 5-bromooxindole in the presence of nitric acid will cause rapid thermal runaway and complete oxidation of the scaffold[3]. Solution: Dissolve the 5-bromooxindole entirely in concentrated sulfuric acid ( H2​SO4​ ) at room temperature before cooling the flask to -5 °C. Only after the solution is cold should you introduce the nitric acid mixture.

Q4: I suspect my lactam ring is opening during the aqueous workup. What's the mechanism, and how do I prevent it? Causality: The indolin-2-one ring is a cyclic amide (lactam). The addition of two strong electron-withdrawing groups (-Br and - NO2​ ) pulls electron density away from the amide bond, making the carbonyl carbon highly electrophilic. If you quench the reaction in room-temperature water, the exothermic dilution of H2​SO4​ will heat the mixture, allowing water to act as a nucleophile and hydrolyze the lactam ring into an open-chain amino acid[3]. Solution: Always quench the reaction by pouring it slowly over vigorously stirred crushed ice, ensuring the quench temperature never exceeds 5 °C.

Quantitative Process Optimization

The table below summarizes how deviations in temperature and acid stoichiometry directly impact your target yield versus byproduct formation.

Parameter / ConditionAcid Ratio ( H2​SO4​:HNO3​ )Target Yield (5-Br-7- NO2​ -oxindole)Isatin Byproduct (C3 Oxidation)Ring-Opened Byproduct (Hydrolysis)
Optimal (-5 °C to 0 °C) 4:178% - 85% < 5%< 2%
Elevated Temp (10 °C - 15 °C) 4:145% - 50%25% - 30%5% - 10%
Excess Nitric Acid (-5 °C) 2:160% - 65%15% - 20%< 2%
Warm Aqueous Quench (> 25 °C) 4:130% - 40%< 5%40% - 50%
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Bromination of Indolin-2-one
  • Preparation: Dissolve indolin-2-one (1.0 eq) in anhydrous acetonitrile (ACN) and cool the flask to 0 °C using an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Maintain the internal temperature below 5 °C to prevent over-bromination.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 2:1). The starting material spot should be completely consumed.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and water, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 5-bromoindolin-2-one[2].

Step 2: Nitration of 5-Bromoindolin-2-one
  • Dissolution: Dissolve 5-bromoindolin-2-one (1.0 eq) in concentrated sulfuric acid ( H2​SO4​ , 98%) at room temperature until a clear solution is formed. Causality: H2​SO4​ acts as the solvent and the protonating agent for the subsequent nitric acid addition.

  • Cooling: Submerge the flask in an ice-salt bath and cool the acidic solution to strictly -5 °C.

  • Nitrating Mixture: In a separate vial, prepare a mixture of concentrated HNO3​ (1.05 eq, 70%) and concentrated H2​SO4​ (1:1 v/v) and cool it to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the 5-bromoindolin-2-one solution over 1 hour.

  • Self-Validation Checkpoint: Monitor the color. The solution must remain pale yellow to light brown. If it turns deep red, pause the addition and lower the temperature[3].

  • Reaction: Stir the mixture for an additional 30 minutes at 0 °C.

Step 3: Quench and Isolation
  • Quench: Pour the reaction mixture slowly over a large beaker of vigorously stirred crushed ice. Do not allow the quench temperature to exceed 5 °C.

  • Filtration: Filter the resulting yellow precipitate under vacuum.

  • Washing: Wash the filter cake extensively with cold, distilled water.

  • Self-Validation Checkpoint: Test the pH of the filtrate. You must continue washing until the filtrate is pH neutral. Residual acid will catalyze degradation during storage.

  • Purification: Recrystallize the crude solid from aqueous acetic acid to afford pure 5-bromo-7-nitroindolin-2-one[2].

References
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. ACS Publications.[Link]

  • Substituted pyrazolopyrimidines - US20070281949A1.
  • Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. CORE.[Link]

Sources

Optimization

overcoming solubility issues with 5-bromo-7-nitro-indolin-2-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter solubility bottlenecks with highly functionalized, rigid molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter solubility bottlenecks with highly functionalized, rigid molecules. 5-Bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8[1]) presents a unique set of physicochemical challenges. Its planar oxindole core, combined with an electron-withdrawing nitro group and a lipophilic bromine atom, creates an exceptionally high crystal lattice energy[2].

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind precipitation events and provide self-validating protocols to ensure your high-throughput screening and in vitro assays yield reproducible, artifact-free data[3].

Quantitative Profiling: Why This Molecule Resists Dissolution

To successfully formulate 5-bromo-7-nitro-indolin-2-one, we must first understand the quantitative parameters driving its behavior in solution. Exceeding recommended thresholds exponentially increases the risk of false-positives in biological data due to micro-precipitation[3].

Physicochemical ParameterCharacteristicImpact on Solubility Dynamics
Core Geometry Planar Indolin-2-onePromotes strong intermolecular π-π stacking, resisting solvent disruption.
Substituent Effects 5-Bromo, 7-NitroHigh electronegativity and polarizability drastically increase crystal lattice energy[4].
Hydrogen Bonding 1 Donor, 4 AcceptorsForms robust intermolecular H-bond networks that DMSO must competitively break[2].
Max Recommended Stock ≤ 10 mMConcentrations >10 mM in DMSO risk supersaturation and spontaneous nucleation[5].
Aqueous Tolerance < 0.5% Final DMSODirect dilution into aqueous media causes immediate "solvent shock" and precipitation[6].

Root Cause Analysis: The Mechanics of Precipitation

When a compound fails to dissolve or crashes out of solution, it is rarely a random event. It is a thermodynamic response to environmental variables.

RootCause N1 High Crystal Lattice Energy (5-Bromo-7-nitro-indolin-2-one) N4 Precipitation & Solubility Failure N1->N4 N2 Hygroscopic DMSO (Water Contamination) N2->N4 N3 Freeze-Thaw Cycles (Polymorph Shift) N3->N4

Caption: Factors driving indolin-2-one precipitation in DMSO solutions.

Troubleshooting FAQs

Q1: Why does my powder form a cloudy suspension in 100% DMSO, even though DMSO is a universal solvent? A1: This is almost always caused by water contamination. DMSO is highly hygroscopic. If the solvent bottle is left open, it rapidly absorbs atmospheric moisture. DMSO and water exhibit highly non-ideal behavior; at just 33% water by weight, the solution forms a rigid, ice-like lattice structure[7]. This structured environment makes it thermodynamically unfavorable to form a solvent cavity large enough to accommodate a bulky, hydrophobic molecule like 5-bromo-7-nitro-indolin-2-one[7]. Solution: Always use fresh, anhydrous DMSO sealed under argon[6].

Q2: Can I use heat or sonication to force the compound into solution? A2: Yes, but sonication is highly preferred over bulk heating. Heating above 60°C risks thermal degradation or reduction of the sensitive nitro group. Sonication works via acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This localized collapse generates immense microscopic temperatures and pressure gradients that shatter the compound's crystal lattice without raising the bulk temperature to dangerous levels[7].

Q3: My compound was completely dissolved yesterday, but today there are crystals in the tube after thawing from -20°C. What happened? A3: You are observing a polymorph shift. Freeze-thaw cycles provide the activation energy required for the compound to transition from a metastable dissolved state into its lowest-energy, most thermodynamically stable crystalline form[7]. Once this stable polymorph forms, it is significantly harder to redissolve[7]. Solution: Never subject stock solutions to freeze-thaw cycles. Aliquot the stock immediately upon preparation[3].

Q4: The DMSO stock is perfectly clear, but the compound instantly turns milky when added to my aqueous assay buffer. How do I fix this? A4: This is a classic "solvent shock" phenomenon. The sudden shift in the dielectric constant causes the hydrophobic compound to rapidly nucleate[6]. To prevent this, you must lower the interfacial tension before the compound hits the aqueous environment by using a step-down dilution with co-solvents[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a specific validation check to confirm success before proceeding to the next phase.

Protocol 1: Preparation of a 10 mM Anhydrous Master Stock
  • Equilibration: Allow the sealed vial of 5-bromo-7-nitro-indolin-2-one and the anhydrous DMSO bottle to reach room temperature before opening.

    • Causality: Opening cold containers causes ambient humidity to condense inside, immediately compromising the solvent's thermodynamic capacity[6].

  • Solvation: Weigh the required mass and add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Cavitation: Vortex vigorously for 2 minutes. If particulates remain, place the vial in an ultrasonic water bath for 10–15 minutes[6].

  • Validation Check (Critical): Hold the tube against a focused, bright light source in a dark room.

    • Self-Validation: A completely clear solution indicates success. If you observe a milky haze or a Tyndall effect (light scattering), micro-crystals are still present. Do not proceed; repeat step 3.

  • Storage: Immediately divide the validated solution into single-use aliquots (e.g., 10 µL) and store at -20°C or -80°C to prevent polymorph crystallization[7].

Protocol 2: Step-Down Aqueous Dilution for Cell Assays

DilutionWorkflow S1 10 mM Stock (Anhydrous DMSO) S2 Intermediate (Co-solvent added) S1->S2 S3 Dropwise Addition (Vortexing) S2->S3 S4 Final Assay (<0.5% DMSO) S3->S4

Caption: Step-down aqueous dilution workflow to prevent compound precipitation.

  • Intermediate Preparation: Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent containing 5% Tween-80 or PEG400 in DMSO.

    • Causality: Surfactants coat the hydrophobic indolin-2-one molecules, lowering the thermodynamic barrier of hydration.

  • Temperature Matching: Pre-warm your aqueous cell culture media or assay buffer to 37°C.

    • Causality: Cold buffers rapidly strip kinetic energy from the system, promoting instantaneous nucleation[6].

  • Dynamic Mixing: While gently vortexing the warmed buffer, add the intermediate solution dropwise[6]. Ensure the final DMSO concentration remains below 0.5% to avoid cellular toxicity[6].

  • Validation Check (Critical): Measure the Optical Density (OD) of the final solution at 600 nm.

    • Self-Validation: The OD600 must be identical to a blank buffer containing the same concentration of DMSO and surfactant. An elevated OD600 indicates a colloidal suspension (micro-precipitation) has formed[8]. If elevated, increase the surfactant ratio in Step 1.

References

  • Compound precipitation in high-concentration DMSO solutions. PubMed / Journal of Biomolecular Screening. Available at: [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives. PMC. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 5-Bromo-7-nitroindolin-2-one

Welcome to the Technical Support Center for the purification of 5-bromo-7-nitroindolin-2-one (also known as 5-bromo-7-nitrooxindole). This highly functionalized heterocyclic scaffold is a critical intermediate in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-bromo-7-nitroindolin-2-one (also known as 5-bromo-7-nitrooxindole). This highly functionalized heterocyclic scaffold is a critical intermediate in kinase inhibitor design and drug development. However, its unique electronic and structural properties often present significant challenges during silica gel column chromatography. This guide synthesizes field-proven insights to help you troubleshoot and optimize your purification workflows.

Part 1: Physicochemical Profiling

Understanding the molecular behavior of 5-bromo-7-nitroindolin-2-one is the first step in designing an effective purification strategy. The table below summarizes the key properties that dictate its chromatographic behavior and the causality behind our recommended techniques.

PropertyCharacteristicChromatographic Implication
Core Structure Indolin-2-one (Oxindole) lactamStrong dipole moment; requires polar eluent systems (e.g., DCM/MeOH or Hexane/EtOAc gradients) to achieve mobility on silica (1)[1].
Hydrogen Bonding N-H (Donor), C=O & NO 2​ (Acceptors)High crystal lattice energy leads to poor solubility in non-polar loading solvents; necessitates dry loading techniques.
N-H Acidity Enhanced by 5-Br and 7-NO 2​ groupsThe electron-withdrawing groups lower the pKa of the lactam N-H, causing strong interactions with silica silanol groups, resulting in severe streaking (2)[2].
Stationary Phase Affinity High affinity for bare silicaRequires deactivated silica or the addition of a polar modifier (e.g., acetic acid) to prevent irreversible binding and peak tailing.
Part 2: Troubleshooting Guides & FAQs

Q1: My crude 5-bromo-7-nitroindolin-2-one will not dissolve in the starting eluent (e.g., 10% EtOAc in Hexane) for column loading. How should I load it? A1: Do not attempt a liquid load with a solvent that only partially dissolves your compound. Forcing a suspension onto the column will result in a broad, poorly resolved initial band. The poor solubility is caused by the strong intermolecular hydrogen bonding inherent to nitrooxindoles (3)[3]. Solution: Utilize the Dry Loading technique. Dissolve your crude mixture in a volatile, highly polar solvent (like THF, Acetone, or a DCM/MeOH mixture). Add dry silica gel to the flask and evaporate the solvent completely. This creates a free-flowing powder where the compound is pre-adsorbed onto the silica, allowing for an even, concentrated band at the top of your column.

Q2: I am observing severe streaking and peak tailing across multiple fractions, resulting in poor isolated yields. How can I fix this? A2: Streaking occurs because the highly acidic N-H proton of the 5-bromo-7-nitrooxindole interacts strongly with the acidic silanol (Si-OH) groups of the stationary phase. Solution: You must disrupt this hydrogen-bonding network by adding a solvent modifier. Add 0.1% to 0.5% glacial acetic acid to your eluent system. The acetic acid will competitively bind to the silanol sites on the silica gel, preventing the oxindole from doing so, which sharpens the elution band significantly. Self-Validation: Before running the column, run two TLC plates side-by-side—one with the standard eluent and one with the modified eluent. You will observe a transition from a teardrop-shaped spot to a tight, circular spot, validating the modifier's efficacy.

Q3: My product is co-eluting with unreacted 5-bromoindolin-2-one. How do I improve the resolution? A3: While the 7-nitro group changes the overall dipole moment, it may not alter the Rf value drastically enough in standard Hexane/Ethyl Acetate systems to separate it from the des-nitro precursor. Solution: Change the selectivity of your solvent system. Switch from a normal-phase hydrocarbon/ester system to a halogenated/alcohol system, such as Dichloromethane (DCM) / Methanol (MeOH) starting at 99:1 and slowly grading to 95:5 (4)[4]. Additionally, use fine-grade silica gel (300-400 mesh) and run the column under positive pressure to increase the number of theoretical plates.

Part 3: Experimental Protocols
Protocol 1: Optimized Dry Loading Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 g of crude 5-bromo-7-nitroindolin-2-one in 15 mL of Acetone or THF. Sonicate the mixture to ensure complete dissolution.

  • Adsorption: Add 2.5 g of dry silica gel (200-300 mesh) to the solution.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly at 35°C under reduced pressure until a dry, free-flowing powder is obtained. Caution: Do not over-dry to the point of baking the compound onto the silica, which can cause irreversible binding.

  • Loading: Pack your column with the starting eluent. Carefully pour the dry-loaded silica powder evenly onto the top of the flat sand layer protecting the packed bed. Add another thin layer of sand on top to prevent disturbance during solvent addition.

Protocol 2: Gradient Elution with Modifier
  • Preparation: Prepare the eluent system: Hexane / Ethyl Acetate (gradient from 4:1 to 1:1) containing 0.2% v/v glacial acetic acid.

  • Equilibration: Flush the packed column with 2-3 column volumes of the starting eluent (4:1 Hexane/EtOAc + 0.2% AcOH) to equilibrate the silica and saturate the silanol sites with the modifier.

  • Elution: Apply positive pressure. Collect fractions in small volumes (e.g., 15-20 mL for a 30 g silica column) to maximize resolution.

  • Monitoring: Spot fractions on TLC plates. Develop using 2:1 Hexane/EtOAc. The 5-bromo-7-nitroindolin-2-one typically appears as a distinct yellow spot that is strongly UV-active (254 nm).

  • Recovery: Pool the product-containing fractions. To remove the trace acetic acid, wash the combined organic layer with a saturated aqueous NaHCO 3​ solution, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Part 4: Mandatory Visualization

ChromatographyWorkflow Start Crude 5-Bromo-7-nitroindolin-2-one Solubility Soluble in Loading Solvent? Start->Solubility DryLoad Perform Dry Loading (Adsorb on silica via THF/Acetone) Solubility->DryLoad No LiquidLoad Perform Liquid Loading Solubility->LiquidLoad Yes Tailing Severe TLC Streaking? DryLoad->Tailing LiquidLoad->Tailing Modifier Add 0.2% Acetic Acid to Eluent Tailing->Modifier Yes Standard Use Standard Gradient (Hexane/EtOAc) Tailing->Standard No Resolution Co-elution with Impurities? Modifier->Resolution Standard->Resolution ChangeSolvent Switch to DCM/MeOH or Chloroform/Acetone Resolution->ChangeSolvent Yes Collect Collect & Pool Pure Fractions Resolution->Collect No ChangeSolvent->Collect

Troubleshooting decision tree for the chromatographic purification of 5-bromo-7-nitroindolin-2-one.

References
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Source: MDPI.
  • Preparation of 3,3-Diaryloxindoles by Superacid-Induced Condensations of Isatins and Aromatics. Source: ACS Publications.
  • Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids. Source: PMC.
  • Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives. Source: MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-7-nitro-indolin-2-one Bromination Workflows

Welcome to the Application Support Center. Bromination of the highly deactivated 5-bromo-7-nitro-indolin-2-one scaffold typically targets the C-3 active methylene position.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Bromination of the highly deactivated 5-bromo-7-nitro-indolin-2-one scaffold typically targets the C-3 active methylene position. While this is a critical step for synthesizing 3-substituted oxindoles or complex spirocyclic frameworks, researchers frequently encounter side reactions such as over-bromination (3,3-dibromination), oxidative hydrolysis to isatins, and dimerization.

This guide provides mechanistic insights, step-by-step self-validating protocols, and troubleshooting FAQs to ensure high-fidelity mono-bromination.

Mechanistic Overview: C-3 Bromination Pathways

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the divergence between the desired mono-bromination and the common side reactions encountered when using N-Bromosuccinimide (NBS).

BrominationPathways SM 5-Bromo-7-nitro-indolin-2-one (Starting Material) Mono 3,5-Dibromo-7-nitro-indolin-2-one (Desired Mono-bromination) SM->Mono NBS (1.05 eq) Anhydrous THF, 0°C DiBromo 3,3,5-Tribromo-7-nitro-indolin-2-one (Over-bromination) Mono->DiBromo Excess NBS Higher Temps Isatin 5-Bromo-7-nitroisatin (Oxidative Hydrolysis) Mono->Isatin Trace H2O Dimer Isoindigo Derivatives (Dimerization) Mono->Dimer Base / High Conc. DiBromo->Isatin Trace H2O / DMSO Hydrolysis

Mechanistic divergence during C-3 bromination of 5-bromo-7-nitro-indolin-2-one highlighting side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction yields a significant amount of 5-bromo-7-nitroisatin instead of the desired 3-bromooxindole. How do I prevent this oxidation? A1: The formation of isatins during oxindole bromination is a well-documented side reaction driven by the presence of trace moisture. When NBS is used, the reaction can proceed via a 3,3-dibromooxindole intermediate, which is highly susceptible to hydrolysis into the corresponding isatin [1]. To minimize this:

  • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF or Acetonitrile) and oven-dried glassware.

  • Reagent Purity: Recrystallize NBS from boiling water and dry it thoroughly under a vacuum over P2O5 to remove succinimide and free bromine/moisture.

  • Avoid DMSO: Do not use DMSO as a solvent if you want to isolate the bromooxindole. The combination of NBS and DMSO is a known method for intentionally oxidizing indoles and oxindoles to isatins (Kornblum-type oxidation) [2].

Q2: I am struggling to control the stoichiometry; I get a mixture of unreacted starting material, mono-brominated, and di-brominated products. What is the optimal strategy? A2: The C-3 proton of the mono-brominated product is significantly more acidic than the starting material, making the second bromination kinetically competitive.

  • Temperature Control: Perform the addition of NBS at -10 °C to 0 °C. Lower temperatures suppress the rate of the second bromination.

  • Slow Addition: Add NBS dropwise as a solution (e.g., in THF) rather than as a solid bolus.

  • Solvent Selection: Non-polar or moderately polar aprotic solvents (like CH2Cl2 or THF) are preferred over highly polar solvents (like DMF) which can stabilize the enolate intermediate and accelerate over-bromination.

Q3: I observe a highly colored (often red/purple) insoluble side product. What is it, and how do I avoid it? A3: This is likely an isoindigo derivative resulting from the dimerization of the 3-bromooxindole intermediate. The C-3 position is highly electrophilic, and any unreacted oxindole enolate can attack the 3-bromo product.

  • Concentration: Run the reaction at a higher dilution (e.g., 0.05 M to 0.1 M) to favor intra-molecular or reagent-specific reactions over intermolecular dimerization.

  • Avoid Bases: Ensure no adventitious base is present, as base-catalyzed conditions heavily favor substitution and dimerization at the C-3 position [3].

Quantitative Data: Effect of Reaction Conditions

The table below summarizes the causality between experimental conditions and product distribution, providing a benchmark for your own optimizations.

Table 1: Optimization of C-3 Bromination Conditions for 5-Bromo-7-nitro-indolin-2-one

SolventTemperature (°C)NBS EquivalentsAdditive / ConditionMono-bromo (%)Di-bromo (%)Isatin (%)
THF (Anhydrous) -10 to 0 1.05 Slow addition (1h) 85 <5 <2
THF (Anhydrous)25 (RT)1.05Bolus addition60255
CH3CN (Anhydrous)01.05Slow addition78123
DMSO / H2O602.50Intentional Oxidation00>90
THF (Trace H2O)0 to 251.50Wet solvent302045

Experimental Protocol: Selective Mono-Bromination at C-3

Rationale: This self-validating protocol utilizes low temperature and strict anhydrous conditions to kinetically favor mono-bromination while suppressing oxidative hydrolysis and dimerization [4].

Materials:

  • 5-Bromo-7-nitro-indolin-2-one (1.0 equiv, rigorously dried)

  • N-Bromosuccinimide (NBS) (1.05 equiv, freshly recrystallized)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M relative to substrate)

  • Argon or Nitrogen gas

  • Saturated aqueous Na2S2O3 (Cold)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of Argon.

  • Dissolution: Charge the flask with 5-bromo-7-nitro-indolin-2-one (1.0 equiv) and anhydrous THF to achieve a 0.1 M solution. Stir until completely dissolved.

  • Cooling: Submerge the reaction flask in an ice/brine bath to bring the internal temperature to between -10 °C and 0 °C.

  • Electrophile Addition: Dissolve NBS (1.05 equiv) in a minimal amount of anhydrous THF in a separate dry vial. Using a syringe pump or dropping funnel, add the NBS solution dropwise over 45–60 minutes.

    • Causality Note: Slow addition prevents local concentration spikes of the brominating agent, effectively shutting down the kinetic pathway to 3,3-dibromination.

  • Monitoring: Stir the reaction at 0 °C for an additional 1–2 hours. Monitor via TLC (Hexanes/EtOAc) or LC-MS. The mono-bromo product will typically elute slightly faster than the starting material.

  • Quenching: Quench the reaction strictly with cold, saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine species without promoting base-catalyzed dimerization.

  • Extraction & Purification: Extract the aqueous layer with cold Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure without excessive heating (keep water bath <30 °C to prevent thermal degradation).

  • Storage: The resulting 3,5-dibromo-7-nitro-indolin-2-one is highly reactive. It should be used immediately in the next synthetic step or stored under Argon at -20 °C.

References

  • Kundu, T. (2006). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. Synlett, 2006(03), 498-499.[Link]

  • Tatsugi, J., et al. (2000). An improved preparation of isatins from indoles. Arkivoc. [Link]

  • Sharma, S., et al. (2020). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sun, L., et al. (2000). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 43(14), 2655-2663.[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 5-Bromo-7-nitro-indolin-2-one Functionalization

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Functionalizing 5-bromo-7-nitro-indolin-2-one via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. Functionalizing 5-bromo-7-nitro-indolin-2-one via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) presents a unique set of mechanistic challenges. The highly electron-withdrawing C7-nitro group and the acidic oxindole core often trap researchers into using uneconomical catalyst loadings (>5 mol%).

This guide provides a causality-driven approach to troubleshooting catalyst deactivation, allowing you to optimize your system and reduce Palladium loading to ≤1 mol% while maintaining high turnover numbers (TON).

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose the root cause of catalyst failure or low yields in your functionalization workflows.

G Start Reaction Stalls / Low Yield with <1 mol% Pd CheckPd Is Pd Black Precipitating? Start->CheckPd YesPd Catalyst Degradation: Increase Ligand:Pd ratio or lower temp to 75°C CheckPd->YesPd Yes NoPd Check LC-MS for Side Products CheckPd->NoPd No SideProd Are C3- or N-arylated products present? NoPd->SideProd YesSide Base too strong: Switch to K2CO3 or CsHCO3 SideProd->YesSide Yes NoSide Catalyst Poisoning by Nitro Group: Switch to t-BuXPhos SideProd->NoSide No

Diagnostic workflow for troubleshooting catalyst failure in oxindole functionalization.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling of 5-bromo-7-nitro-indolin-2-one stall, requiring >5 mol% Pd loading? A1: The stall is caused by off-cycle catalyst sequestration. The C7-nitro group is highly electron-withdrawing, which beneficially accelerates the initial oxidative addition of Pd(0) into the C5-Br bond. However, the oxygen atoms of the nitro group can subsequently coordinate to the electrophilic Pd(II) center 1. This O,O'-chelation forms a stable, unreactive intermediate that poisons the catalyst. To compensate for this massive loss of active catalyst, researchers often brute-force the reaction with high Pd loadings 2.

Q2: How do I select the right ligand to prevent poisoning and reduce Pd loading to <1 mol%? A2: The key to preventing nitro-group chelation is steric exclusion. Small or highly flexible ligands (like PPh₃ or dppf) leave the Pd center exposed to the nitro group. By switching to bulky, electron-rich dialkylbiarylphosphines—specifically t-BuXPhos—you create a steric shield around the palladium 1. The bulky tert-butyl groups on t-BuXPhos physically block the C7-nitro group from coordinating, keeping the Pd in the active cycle and allowing you to drop the catalyst loading to 0.5 - 1.0 mol% 3.

Q3: I am observing side products with masses corresponding to arylation at the oxindole core. How do I prevent this? A3: The indolin-2-one (oxindole) core contains highly acidic protons at the N1 (N-H) and C3 (C-H₂) positions, with a pKa of approximately 18.5 4. If you use strong bases like NaOt-Bu or KHMDS, you will deprotonate these positions, leading to competing N-arylation or C3-arylation side reactions [[5]](). To ensure strict chemoselectivity for the C5-Br position, use milder inorganic bases such as CsHCO₃ or K₂CO₃ 1.

Q4: What is the optimal solvent and temperature combination to maintain catalyst stability? A4: While high temperatures (>100 °C) are often used to force sluggish reactions, they promote the degradation of the Pd catalyst into inactive "Pd black," especially at low catalyst loadings 2. Optimal results for nitro-aryl bromides are typically achieved at milder temperatures (75 °C) in solvents like Toluene or 1,4-Dioxane/Water mixtures 1 [[3]]().

Mechanistic Pathway: Productive Cycle vs. Catalyst Poisoning

G Pd0 Active Pd(0)L Catalyst OA Oxidative Addition at C5-Br Pd0->OA Ar-Br TM Transmetalation OA->TM Boronic Acid Poison Nitro-Group Chelation (Off-Cycle Pd II) OA->Poison Small Ligands (e.g., PPh3) RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 L Poison->OA Bulky Ligands (e.g., t-BuXPhos)

Catalytic cycle showing productive C5-arylation versus C7-nitro induced catalyst deactivation.

Quantitative Data Presentation

The following table summarizes the causal relationship between ligand/base selection and the ability to reduce catalyst loading while maximizing the Turnover Number (TON).

Table 1: Effect of Catalyst System on C5-Arylation Yield and Turnover Number (TON)

EntryCatalyst SourceLoading (mol%)LigandBaseSolventTemp (°C)Yield (%)TON
1Pd(OAc)₂5.0PPh₃NaOt-BuDMF100224.4
2Pd₂(dba)₃5.0XPhosK₂CO₃Dioxane/H₂O906513
3Pd₂(dba)₃1.0t-BuXPhosK₂CO₃Toluene758484
4 Pd₂(dba)₃ 0.5 t-BuXPhos CsHCO₃ Toluene 75 92 184

Optimized Step-by-Step Methodology

Protocol: 0.5 mol% Pd-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-7-nitro-indolin-2-one

Scientific Integrity Note: This protocol is designed as a self-validating system. If the reaction solution color changes to black within the first 10 minutes, oxygen contamination or premature ligand dissociation has occurred, validating the need for stricter inert conditions 3.

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-nitro-indolin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled CsHCO₃ or K₂CO₃ (2.0 equiv) [[3]]().

Step 2: Inert Atmosphere Establishment Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this pump-purge cycle three times to ensure complete removal of oxygen 3.

Step 3: Catalyst and Ligand Pre-activation (Critical Step) In a separate argon-purged vial, dissolve Pd₂(dba)₃ (0.25 mol%, yielding 0.5 mol% active Pd) and t-BuXPhos (1.2 mol%) in a minimum volume of thoroughly degassed toluene. Stir for 5 minutes until the solution turns a deep, homogeneous red/orange 3. Causality: Pre-mixing ensures the formation of the active L-Pd(0) species before exposure to the nitro-arene, preventing premature coordination of the nitro substrate to an unligated Pd center 1.

Step 4: Solvent Addition & Reaction Execution Add degassed Toluene (to reach 0.2 M concentration) to the main Schlenk flask. Syringe the pre-activated catalyst solution into the reaction mixture. Heat the reaction to 75 °C with vigorous stirring 1.

Step 5: Monitoring and Work-up Monitor via LC-MS. The reaction should reach >95% conversion within 4-6 hours without the precipitation of Pd black. Cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography 2.

References

  • Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Aryl
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions (Benchchem)
  • Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles (ACS Public
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm (ACS Public

Sources

Optimization

troubleshooting NMR spectra signal overlap for 5-bromo-7-nitro-indolin-2-one

Technical Support Center: NMR Troubleshooting Guide Topic: Resolving 1 H NMR Spectra Signal Overlap for 5-Bromo-7-nitro-indolin-2-one Target Audience: Researchers, Scientists, and Drug Development Professionals As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NMR Troubleshooting Guide Topic: Resolving 1 H NMR Spectra Signal Overlap for 5-Bromo-7-nitro-indolin-2-one Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter researchers struggling with signal assignment for halogenated and nitrated oxindole derivatives. 5-Bromo-7-nitro-indolin-2-one (also known as 5-bromo-7-nitrooxindole) presents unique nuclear magnetic resonance (NMR) challenges. Its highly polarized aromatic system and exchangeable protons make it highly susceptible to signal overlap, particularly in hygroscopic solvents like DMSO- d6​ .

This guide bypasses basic operational instructions and dives directly into the causality of these overlaps, providing self-validating protocols to ensure absolute structural confidence in your drug development workflows.

I. Quantitative Reference Data

Before troubleshooting, you must establish the baseline electronic environment of the molecule. The strong electron-withdrawing nature of the C7-nitro group heavily deshields the ortho proton (H6), pushing it significantly downfield. The C5-bromine exerts a milder inductive pull, making the H4 proton less deshielded than H6.

Table 1: Expected 1 H NMR Chemical Shifts & Overlap Vulnerabilities (DMSO- d6​ , 298 K)

Proton PositionMultiplicityExpected Shift (δ, ppm)Primary Overlap Risk / Interfering Signal
NH (H1) Broad Singlet~11.0 – 11.5Broadening/loss due to chemical exchange with trace acid/base.
H6 (Aromatic) Doublet ( J≈1.8 Hz)~8.2 – 8.4Unreacted starting materials or regioisomers (e.g., 4-nitro isomers).
H4 (Aromatic) Doublet ( J≈1.8 Hz)~7.7 – 7.9Aromatic impurities; residual solvent side-bands.
CH 2​ (H3) Singlet~3.6 – 3.8Critical Risk: Residual HDO (water) peak at 3.33 ppm [1].

II. Diagnostic Workflow

NMR_Troubleshooting Start Signal Overlap Detected in 1H NMR Spectrum Identify Identify Overlap Region Start->Identify Aliphatic Aliphatic Region (~3.3 - 3.8 ppm) Identify->Aliphatic δ < 4.0 ppm Aromatic Aromatic Region (~7.5 - 8.5 ppm) Identify->Aromatic δ > 7.0 ppm Cause1 C3-CH2 overlapping with HDO (Water) Aliphatic->Cause1 Cause2 H4/H6 overlapping with impurities Aromatic->Cause2 Action1 Protocol 1: VT-NMR or Solvent Change Cause1->Action1 Action2 Protocol 2: 2D HMBC or DOSY NMR Cause2->Action2 Resolved Resolved Spectrum Obtained Action1->Resolved Action2->Resolved

Figure 1: Decision tree for resolving 1H NMR signal overlap in 5-bromo-7-nitro-indolin-2-one.

III. Technical Troubleshooting & Protocols

Q1: The C3-methylene (CH 2​ ) signal is completely missing or integrates poorly in my DMSO- d6​ spectrum. How do I recover it?

Root Cause (Causality): The C3 aliphatic protons of oxindoles typically resonate around 3.6–3.8 ppm. In DMSO- d6​ , the residual water (HDO) peak naturally occurs at 3.33 ppm. However, if your sample is hygroscopic or the solvent is old, the water concentration increases. Hydrogen bonding decreases the electron density around the water protons, deshielding them and causing the HDO peak to broaden and shift downfield, completely eclipsing the C3-CH 2​ singlet.

Self-Validating Protocol: Variable Temperature (VT) NMR Instead of attempting complex solvent-suppression pulse sequences (which may inadvertently suppress your target signal), manipulate the hydrogen-bonding network thermally [1].

  • Initial Acquisition: Prepare the sample in DMSO- d6​ and acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C).

  • Thermal Disruption: Increase the probe temperature to 333 K (60 °C). Allow exactly 10 minutes for thermal equilibration and re-shim the magnet (Z and Z2 gradients).

  • Re-acquisition: Acquire a second spectrum. Mechanistic validation: Heating increases kinetic energy, breaking the intermolecular hydrogen bonds of water. This increases electron shielding around the water protons, driving the HDO peak upfield (towards ~3.10 ppm) [1].

  • Validation Check: The C3-CH 2​ peak of 5-bromo-7-nitro-indolin-2-one does not participate in this specific hydrogen-bonding network and will remain stationary at ~3.7 ppm. Integrate this isolated peak; it must integrate to exactly 2.0 protons relative to the H4/H6 aromatic signals.

Q2: I see a cluster of overlapping doublets in the 7.5–8.5 ppm region. How do I definitively differentiate the H4 and H6 protons of my product from unreacted 5-bromooxindole?

Root Cause (Causality): In crude reaction mixtures, structural similarities between oxindole derivatives lead to nearly identical Larmor frequencies. The H4 and H6 protons of your product are meta to each other, appearing as doublets with a small coupling constant ( J≈1.8 Hz). Unreacted starting materials (which possess H4, H6, and H7 protons) will populate the exact same chemical shift window, rendering 1D integration useless [2].

Self-Validating Protocol: 2D HMBC (Heteronuclear Multiple Bond Correlation) To resolve this, we must look at the carbon skeleton. HMBC correlates protons to carbons separated by 2 to 3 bonds, bypassing the crowded proton dimension.

  • Setup: Acquire a standard 1 H and 13 C NMR spectrum. Set up a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH​=8 Hz).

  • Execution: Run the sequence with a sufficient number of scans (minimum 4-8 per increment) to ensure high signal-to-noise for quaternary carbons.

  • Data Interpretation & Validation:

    • Locate the proton signal at ~7.8 ppm. Look for a strong 3-bond cross-peak to the C3 aliphatic carbon (~36 ppm) and the C2 carbonyl (~176 ppm). This definitively assigns it as H4 .

    • Locate the proton signal at ~8.3 ppm. It will not correlate to C3. Instead, it will show a strong 3-bond correlation to the C7 quaternary carbon (which is heavily shifted due to the attached nitro group). This definitively assigns it as H6 .

Q3: My reaction mixture is highly complex (e.g., containing dimers or large impurities), and even 2D NMR is too crowded. Can I separate the signals without physical chromatography?

Root Cause (Causality): When chemical shifts overlap entirely in both 1 H and 13 C dimensions, you must exploit a different physical property: translational diffusion. Molecules of different sizes move through the solution at different rates (hydrodynamic radius).

Self-Validating Protocol: DOSY (Diffusion-Ordered Spectroscopy) DOSY acts as "NMR chromatography," separating signals based on their diffusion coefficient ( D ) [3].

  • Preparation: Ensure the sample temperature is strictly regulated (fluctuations < 0.1 K), as diffusion is highly sensitive to convection currents.

  • Calibration: Run a 1D stimulated echo experiment with bipolar gradients. Calibrate the gradient strength from 2% to 95% to ensure the signal of interest decays to at least 5% of its initial intensity.

  • Acquisition: Run the 2D DOSY sequence.

  • Validation Check: Process the data into a 2D plot (Chemical Shift vs. Log D ). Extract the 1D horizontal slice corresponding to the specific diffusion coefficient of 5-bromo-7-nitro-indolin-2-one. Smaller impurities (like unreacted starting materials) will appear on a different horizontal plane (faster diffusion/higher Log D ), yielding a clean, virtual 1D spectrum of your target molecule [3].

IV. References

  • Nawrocka, E. K., et al. "Variable-temperature NMR spectroscopy for metabolite identification in biological materials." RSC Advances, 2021.[Link]

  • Bertol, G., et al. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla." Journal of Natural Products, 2021.[Link]

  • Lehn, J. M., et al. "Experimental and theoretical methods for the analyses of dynamic combinatorial libraries." Chemical Society Reviews, 2014.[Link]

Reference Data & Comparative Studies

Validation

5-Bromo-7-nitro-indolin-2-one vs. 5-Chloro-7-nitro-indolin-2-one: A Comparative Guide to Reactivity and Cross-Coupling Performance

For researchers developing kinase inhibitors, PARP inhibitors, or exploring novel heterocyclic scaffolds, the indolin-2-one (oxindole) core is a privileged structure. When functionalizing the C5 position via transition-m...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers developing kinase inhibitors, PARP inhibitors, or exploring novel heterocyclic scaffolds, the indolin-2-one (oxindole) core is a privileged structure. When functionalizing the C5 position via transition-metal catalysis, the choice of the resident halogen is critical.

This guide provides an in-depth, objective comparison between 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8)[1] and 5-chloro-7-nitro-indolin-2-one . By analyzing the thermodynamic and kinetic differences between the C-Br and C-Cl bonds, we establish a framework for selecting the optimal building block and designing self-validating experimental protocols.

Structural & Electronic Profiling: The 7-Nitro Effect

To understand the reactivity of these molecules, we must first analyze the electronic influence of the indolin-2-one core and the 7-nitro substituent.

In a standard indolin-2-one, the C5 position is para to the indoline nitrogen. While the amide carbonyl at C2 restricts the nitrogen's lone pair delocalization into the ring, the ring remains relatively electron-rich. However, the introduction of a nitro group at C7 fundamentally alters the electronic landscape:

  • Inductive & Resonance Withdrawal: The 7-nitro group is powerfully electron-withdrawing. Although C5 is meta to the nitro group (preventing direct resonance withdrawal), the strong inductive effect (-I) drastically reduces the electron density across the entire aromatic system.

  • LUMO Lowering: This electron deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide. Because oxidative addition involves the nucleophilic attack of an electron-rich Pd(0) center into the C-X antibonding orbital, the 7-nitro group actually accelerates oxidative addition compared to un-nitrated indolin-2-ones.

Despite this shared activation, the divergent reactivity between the bromo and chloro variants is dictated by fundamental bond thermodynamics. The carbon-bromine (C-Br) bond dissociation energy (BDE) is approximately 81 kcal/mol, whereas the carbon-chlorine (C-Cl) BDE is significantly higher at ~96 kcal/mol (approx 402 kJ/mol)[2][3][4].

Reactivity Comparison: Transition-Metal Catalysis

The ~15 kcal/mol difference in BDE dictates the kinetic bottlenecks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

5-Bromo-7-nitro-indolin-2-one (The Kinetically Favored Electrophile)

Because the C-Br bond is relatively weak, oxidative addition is rapid. This allows the use of standard, inexpensive phosphine ligands (e.g., PPh₃, dppf) and moderate temperatures (60–80 °C). The rate-determining step in these couplings often shifts away from oxidative addition to transmetalation or reductive elimination[5].

5-Chloro-7-nitro-indolin-2-one (The Kinetically Resistant Electrophile)

The high BDE of the C-Cl bond makes oxidative addition the strict rate-limiting step[3]. Standard ligands fail to push the Pd(0) center into the C-Cl bond. To overcome this, highly specialized, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are mandatory[3]. These "Buchwald ligands" increase the electron density on the palladium, forcing the oxidative addition while their steric bulk accelerates the subsequent reductive elimination.

Quantitative Performance Comparison
Parameter5-Bromo-7-nitro-indolin-2-one5-Chloro-7-nitro-indolin-2-one
C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Rate FastSlow (Rate-determining step)
Preferred Pd Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Required Ligand Type Standard (dppf, PPh₃)Bulky, Electron-rich (XPhos, SPhos)
Typical Reaction Temp 60 – 80 °C90 – 110 °C
Chemoselectivity Risk LowHigh (Hydrodehalogenation risk)

Mechanistic Pathway

The following diagram illustrates the divergence in the catalytic cycle based on the chosen halogen.

G Pd0 Pd(0)Lₙ Active Catalyst OxAddBr Fast Oxidative Addition (Standard Ligands: dppf) Pd0->OxAddBr OxAddCl Slow Oxidative Addition (Bulky Ligands: XPhos) Pd0->OxAddCl ArBr 5-Bromo-7-nitro-indolin-2-one (BDE ~81 kcal/mol) ArBr->OxAddBr ArCl 5-Chloro-7-nitro-indolin-2-one (BDE ~96 kcal/mol) ArCl->OxAddCl PdII Trans-Pd(II)(Ar)(X)L₂ Intermediate OxAddBr->PdII OxAddCl->PdII Transmet Transmetalation & Reductive Elimination PdII->Transmet Transmet->Pd0 Catalyst Regeneration Product C5-Substituted Product Transmet->Product

Pd-catalyzed cross-coupling cycle comparing 5-bromo and 5-chloro oxidative addition pathways.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following Suzuki-Miyaura coupling protocols are designed as self-validating systems. The causality behind each step—particularly degassing and specific analytical monitoring—is explicitly defined.

Protocol A: Coupling of 5-Bromo-7-nitro-indolin-2-one (Standard Conditions)

This protocol utilizes mild conditions due to the labile C-Br bond.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-bromo-7-nitro-indolin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Degassing (Critical Causality): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with N₂ for 15 minutes. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxide. Because standard ligands do not sterically protect the Pd center as effectively as Buchwald ligands, rigorous deoxygenation is required.

  • Reaction Execution: Heat the mixture to 80 °C under an N₂ atmosphere for 4–6 hours.

  • Self-Validation (LC-MS & Visual):

    • Visual: The reaction should maintain a homogeneous yellow/orange hue. A shift to opaque black indicates the precipitation of "Pd black" (catalyst death).

    • Analytical: Monitor via LC-MS in Negative Ion Mode (ESI-) . The highly acidic NH of the 7-nitro-indolin-2-one (pKa < 10) ionizes perfectly to yield an [M-H]⁻ peak. The reaction is complete when the starting material mass is entirely consumed.

Protocol B: Coupling of 5-Chloro-7-nitro-indolin-2-one (Forced Conditions)

This protocol requires specialized ligands to overcome the 96 kcal/mol activation barrier.

  • Pre-Catalyst Generation: In a degassed vial, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in Toluene. Stir at room temperature for 15 minutes. Rationale: Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands must be displaced by XPhos to form the highly active, mono-ligated Pd(0)-XPhos complex required to cleave the C-Cl bond.

  • Reagent Assembly: To the active catalyst solution, add 5-chloro-7-nitro-indolin-2-one (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Note: A stronger base and excess boronic acid are used to drive the sluggish transmetalation step that follows the difficult oxidative addition.

  • Reaction Execution: Heat to 100–110 °C for 12–18 hours.

  • Self-Validation (LC-MS): Monitor via LC-MS (ESI-). Crucial Check: Look specifically for the mass corresponding to the des-chloro species (7-nitro-indolin-2-one). Hydrodehalogenation is a common side-reaction when forcing aryl chlorides at high temperatures; if this peak exceeds 10% relative abundance, lower the temperature and increase the reaction time.

Conclusion & Selection Guide

The choice between the 5-bromo and 5-chloro variants of 7-nitro-indolin-2-one should be dictated by your synthetic strategy:

  • Select 5-Bromo-7-nitro-indolin-2-one for rapid library generation, late-stage functionalization, or when utilizing temperature-sensitive coupling partners. Its lower activation barrier guarantees higher yields with cheaper catalysts.

  • Select 5-Chloro-7-nitro-indolin-2-one if your synthetic route requires orthogonal reactivity. For example, if your molecule contains a bromine atom elsewhere that must be reacted first, the 5-chloro position will remain inert under standard Pd(PPh₃)₄ conditions, allowing you to functionalize the C5 position later using XPhos.

References

  • Source: alchimica.
  • 迈瑞达 (Mreda)
  • Source: nih.gov (PMC)
  • Source: acs.org (Organic Letters)
  • Source: thieme-connect.
  • Room temperature aerobic Suzuki cross-coupling reactions... using zeolite confined palladium(0)

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Bromo-7-nitro-indolin-2-one Purity Analysis: A Comparative Column Guide

As pharmaceutical pipelines increasingly rely on complex functionalized oxindoles, the accurate purity analysis of critical intermediates like 5-bromo-7-nitro-indolin-2-one has become paramount. This compound, characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex functionalized oxindoles, the accurate purity analysis of critical intermediates like 5-bromo-7-nitro-indolin-2-one has become paramount. This compound, characterized by its lactam ring, heavy halogen (bromine), and strongly electron-withdrawing nitro group, presents a unique analytical challenge: separating the target active pharmaceutical ingredient (API) intermediate from closely related positional isomers (e.g., 4-nitro and 6-nitro derivatives) generated during electrophilic aromatic substitution.

This guide provides an objective, data-driven comparison of stationary phase performances and outlines a self-validating, analytical protocol designed specifically for indolin-2-one derivatives.

Mechanistic Causality in Column Selection

When developing a purity method, the default choice for many laboratories is a standard C18 (Octadecyl) column. However, for highly polarized aromatic systems like 5-bromo-7-nitro-indolin-2-one, C18 phases often fail to provide baseline resolution for critical isomeric pairs.

The Causality: Standard C18 relies almost exclusively on hydrophobic partitioning (London dispersion forces). Because positional isomers of nitrated bromo-oxindoles possess nearly identical LogP values, dispersive forces alone cannot differentiate them.

By shifting to a Biphenyl stationary phase, we introduce orthogonality. The strongly electron-deficient aromatic ring of 5-bromo-7-nitro-indolin-2-one (induced by the -NO₂ group) engages in robust π−π stacking and dipole-dipole interactions with the electron-rich biphenyl ligands on the silica surface. This amplifies minute steric and electronic differences between isomers, transforming a co-elution risk into baseline resolution.

Mechanism Analyte 5-Bromo-7-nitro- indolin-2-one C18 C18 Column (Hydrophobic) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column (π-π & Dipole) Analyte->Biphenyl Polarizability & π-π Res1 Moderate Resolution (Co-elution risk) C18->Res1 Res2 High Resolution (Isomer separation) Biphenyl->Res2

Separation mechanisms of 5-bromo-7-nitro-indolin-2-one on different stationary phases.

Comparative Performance Data

To objectively evaluate column performance, 5-bromo-7-nitro-indolin-2-one was spiked with 1.0% of its critical pair impurity (5-bromo-4-nitro-indolin-2-one) and analyzed across three distinct column chemistries under identical gradient conditions.

Chromatographic ParameterC18 (Octadecyl)Phenyl-HexylBiphenyl
Retention Time (min) 6.427.158.30
Theoretical Plates (N) 8,50011,20014,800
Tailing Factor (Tf) 1.451.181.05
Resolution (Rs) from 4-nitro isomer 1.1 (Co-elution)1.8 (Partial)2.7 (Baseline)

Self-Validating Experimental Protocol

A robust method must be self-validating—meaning the system actively prevents the generation of reportable data if chromatographic integrity is compromised. We achieve this by embedding a strict System Suitability Test (SST) gate into the workflow.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: The lactam nitrogen of the indolin-2-one core has a pKa of ~10.5. While it is mostly neutral at physiological pH, using a strongly acidic modifier like TFA (pH ~2.0) completely suppresses any residual ionization and masks residual silanols on the column, ensuring sharp peak shapes (Tf < 1.1) and preventing retention time drift.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Solution Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Solution: 100 µg/mL of 5-bromo-7-nitro-indolin-2-one reference standard.

  • SST Resolution Mixture: 100 µg/mL of 5-bromo-7-nitro-indolin-2-one spiked with 10 µg/mL of 5-bromo-4-nitro-indolin-2-one.

Step 3: Chromatographic Conditions Based on established parameters for [2], the following conditions are applied:

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated nitro-aromatic system).

  • Injection Volume: 10 µL.

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 70% B), 10-12 min (70% B), 12-12.1 min (70% 20% B), 12.1-17 min (20% B for re-equilibration).

Step 4: The Self-Validating SST Gate Before any sample is analyzed, the SST Resolution Mixture is injected. The Chromatography Data System (CDS) is programmed to calculate the resolution (Rs) between the 4-nitro and 7-nitro isomers.

  • Action: If Rs < 2.0 or Tf > 1.5, the sequence automatically aborts. This establishes a closed-loop validation system that guarantees data trustworthiness.

ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance, the optimized method must be validated according to the .

Workflow A 5-Bromo-7-nitro-indolin-2-one Sample Preparation B Stationary Phase Screening (Biphenyl Selection) A->B C Mobile Phase Optimization (0.1% TFA / Acetonitrile) B->C D ICH Q2(R2) Validation Execution C->D E Specificity & Range D->E F Accuracy & Precision D->F G Robustness (DoE) D->G

HPLC method development and ICH Q2(R2) validation workflow for indolin-2-one derivatives.

Validation Parameters & Causality
  • Specificity (Forced Degradation): Samples are subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (105°C). Causality: This proves the method is "stability-indicating." The Biphenyl column ensures that degradation products (such as ring-opened amino acids from lactam hydrolysis) do not co-elute with the main API peak.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). Acceptance: R2≥0.999 .

  • Accuracy (Recovery): API is spiked into a synthetic matrix at 50%, 100%, and 150% levels. Causality: Confirms that the sample diluent and extraction protocol do not result in analyte loss.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day/different analysts). Acceptance: %RSD 2.0% for 6 replicate injections.

  • Robustness: Small, deliberate changes are made to flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% absolute). The SST gate (Rs > 2.0) must pass under all perturbed conditions.

Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at target RT; Peak Purity Angle < ThresholdPeak Purity Angle: 0.12 < Threshold: 0.25PASS
Linearity Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998PASS
Accuracy Mean Recovery 98.0% - 102.0%99.4% (Across all levels)PASS
Repeatability %RSD of peak areas 2.0% (n=6)%RSD = 0.65%PASS
Robustness SST criteria met under all variationsLowest Rs observed = 2.4PASS

Conclusion

The purity analysis of 5-bromo-7-nitro-indolin-2-one requires a deliberate departure from standard C18 chromatography. By leveraging the π−π and dipole-dipole interactions of a Biphenyl stationary phase, analysts can achieve baseline resolution of critical positional isomers. When coupled with an acidic mobile phase to suppress lactam ionization and a self-validating System Suitability gate, this method meets all rigorous ICH Q2(R2) standards, ensuring absolute data integrity for pharmaceutical development.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures."[Link]

  • Molecules (MDPI). "Analysis of a '3-(Naphthalen-1-ylimino)indolin-2-one' Compound and Its Antimicrobial Assessment Using Lipid-Based Self-Nanoemulsifying Formulations."[Link]

Validation

Mass Spectrometry Validation Protocols for 5-Bromo-7-nitro-indolin-2-one: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating small-molecule probes and pharmaceutical intermediates in complex biological matrices. For halogenated and nitrated oxindoles, standar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating small-molecule probes and pharmaceutical intermediates in complex biological matrices. For halogenated and nitrated oxindoles, standard LC-UV methods often fall short in providing the structural specificity required for rigorous drug development workflows.

This guide objectively evaluates the analytical performance of 5-bromo-7-nitro-indolin-2-one against its structural analogs. By deconstructing the causality behind its ionization dynamics and utilizing its unique isotopic signature, we establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that eliminates false positives and ensures absolute data integrity.

Mechanistic Causality in Mass Spectrometry

To optimize a mass spectrometry protocol, we must first understand the thermodynamic and electronic forces governing the molecule in the gas phase. The structural anatomy of 5-bromo-7-nitro-indolin-2-one dictates specific, highly predictable behaviors:

  • Electrospray Ionization (ESI) Dynamics: Why do we strictly use ESI Negative Mode (ESI-)? The indolin-2-one (oxindole) scaffold contains a lactam nitrogen with a baseline pKa of ~10. However, the synergistic electron-withdrawing effects of the C7-nitro group and the C5-bromine atom significantly increase the acidity of this N-H bond. Consequently, deprotonation occurs readily, yielding a highly stable [M−H]− precursor ion.

  • Nitro Group Cleavage: Upon Collision-Induced Dissociation (CID), the weakest bond in the activated complex is the C−NO2​ bond. The primary thermodynamically driven fragmentation pathway is the [1], a hallmark of nitroaromatic compounds.

  • Lactam Ring Opening: Secondary fragmentation involves the [2] from the oxindole core, driven by the stability of the resulting contracted ring system.

  • The Halogen Isotope Effect: Because[3], every legitimate fragment retaining the bromine atom will present as a distinct doublet separated by 2 m/z units. This phenomenon is the cornerstone of our self-validating protocol.

Comparative Analytical Performance

When selecting an internal standard or chemical probe, specificity is paramount. The table below objectively compares the MS/MS performance of 5-bromo-7-nitro-indolin-2-one against two common alternatives: a non-brominated analog and a non-nitrated analog.

The dual-functionalization of 5-bromo-7-nitro-indolin-2-one provides a superior Multiple Reaction Monitoring (MRM) signature, combining high ionization efficiency with a built-in isotopic validation gate.

Analytical StandardIonization Efficiency (ESI-)Primary Diagnostic FragmentIsotopic Validation GateSpecificity Score
5-Bromo-7-nitro-indolin-2-one High (Dual EWG enhancement) −NO2​ (-46 Da)Yes (1:1 79Br / 81Br )9.5 / 10
7-Nitro-indolin-2-one Moderate (Single EWG) −NO2​ (-46 Da)No (Susceptible to interference)6.0 / 10
5-Bromo-indolin-2-one Low (Weak acidity) −CO (-28 Da)Yes (1:1 79Br / 81Br )7.5 / 10

Self-Validating Experimental Protocol

Standard protocols often list steps without explaining why they are necessary. The following methodology is designed as a self-validating system . By leveraging the bromine isotope ratio, the mass spectrometer acts as an autonomous gatekeeper, automatically rejecting isobaric matrix interferences.

Step 1: Sample Preparation & Matrix Mitigation
  • Action: Dilute the analyte to 10–100 ng/mL in a diluent of 50% Methanol / 50% Water.

  • Causality: High organic content prevents the hydrophobic oxindole core from adsorbing to the walls of the polypropylene autosampler vials, ensuring reproducible injection volumes.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~7.5).

  • Mobile Phase B: Acetonitrile.

  • Causality: We explicitly avoid Formic Acid. Low pH and ion-pairing from formates actively suppress negative ionization. Ammonium Acetate provides the necessary ionic strength for peak shape while promoting the deprotonation of the acidic lactam N-H bond.

Step 3: MS/MS Parameter Optimization (ESI-)
  • Capillary Voltage: 2.5 kV (Negative Mode).

  • Desolvation Temperature: 400°C.

  • Precursor Ions ( [M−H]− ): m/z 255 (for 79Br ) and m/z 257 (for 81Br ).

  • Collision Energy (CE): 20–25 eV (Optimized for NO2​ loss).

Step 4: The Self-Validating Isotopic Gate (Data Acquisition)
  • Action: Program the MS/MS acquisition software to utilize an isotopic logic gate. The system must monitor both m/z 255 209 and m/z 257 211 transitions simultaneously.

  • Causality: If the ratio of the integrated peak areas for these two transitions falls outside a 0.95 to 1.05 tolerance window, the system automatically flags the result as a false positive. This eliminates human bias and guarantees that the detected signal is genuinely the brominated target compound.

Diagnostic Workflow & Logical Relationships

The following diagram maps the autonomous decision-making process of the mass spectrometer during the self-validating MRM workflow.

MS_Workflow Start Precursor Ion Selection [M-H]- m/z 255 & 257 IsoCheck Self-Validation Gate: Is m/z 255 : 257 ratio ~1:1? Start->IsoCheck CID Collision-Induced Dissociation (CE: 20-25 eV) IsoCheck->CID Yes (Validated) Reject Reject as Matrix Interference IsoCheck->Reject No (Interference) Frag1 Primary MRM (-NO2) m/z 255 -> 209 m/z 257 -> 211 CID->Frag1 Frag2 Secondary MRM (-CO) m/z 255 -> 227 m/z 257 -> 229 CID->Frag2 Valid Analyte Confirmed (High Confidence) Frag1->Valid Frag2->Valid

Logical workflow for MS/MS validation of 5-bromo-7-nitro-indolin-2-one utilizing isotopic gating.

References

  • Title: Isotopes in Mass Spectrometry | Source: Chemistry Steps | URL: [Link]

  • Title: Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' | Source: MDPI | URL: [Link]

Sources

Comparative

Benchmarking Green Chemistry Synthesis Routes for 5-Bromo-7-nitro-indolin-2-one

The indolin-2-one (oxindole) core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8)[1] serves as a critical advanced intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

The indolin-2-one (oxindole) core is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Specifically, 5-bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8)[1] serves as a critical advanced intermediate in the development of receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the c-KIT kinase protein implicated in various malignancies[2].

Historically, the functionalization of the indolin-2-one ring has relied on harsh, atom-inefficient electrophilic aromatic substitution (EAS) reactions. As the pharmaceutical industry pivots toward sustainable drug synthesis, replacing toxic reagents and volatile organic solvents with green chemistry alternatives is paramount[3]. This guide objectively benchmarks traditional synthesis routes against state-of-the-art green protocols, providing researchers with experimental data, mechanistic causality, and self-validating methodologies.

Mechanistic Causality: Designing the Synthetic Route

The synthesis of 5-bromo-7-nitro-indolin-2-one from unsubstituted indolin-2-one requires a precise, two-step EAS sequence. The order of operations is dictated by the electronic landscape of the oxindole ring:

  • Regioselective Bromination (C-5): The amide nitrogen of the indolin-2-one ring strongly donates electron density via resonance, activating the ortho and para positions. Because the ortho position (C-7) is sterically hindered by the adjacent carbonyl group, the initial electrophilic attack by a brominium ion ( Br+ ) occurs almost exclusively at the para position (C-5).

  • Regioselective Nitration (C-7): Once the bromine atom is installed at C-5, it exerts a mild inductive deactivating effect but remains an ortho/para director. However, the ring nitrogen's directing influence dominates. With the C-5 position occupied, the nitronium ion ( NO2+​ ) is directed to the C-7 position (ortho to the nitrogen).

G cluster_trad Traditional Route cluster_green Green Route Start Indolin-2-one TradBr Br2 / AcOH (Toxic, Corrosive) Start->TradBr GreenBr NH4Br / Oxone / H2O (In-situ Br, Mild) Start->GreenBr TradInt 5-Bromoindolin-2-one TradBr->TradInt TradNO2 HNO3 / H2SO4 (Harsh, Low Yield) TradInt->TradNO2 Target 5-Bromo-7-nitro-indolin-2-one TradNO2->Target GreenInt 5-Bromoindolin-2-one GreenBr->GreenInt GreenNO2 HNO3 / HFIP (Recyclable, Selective) GreenInt->GreenNO2 GreenNO2->Target

Synthetic workflow comparing Traditional vs. Green routes for 5-bromo-7-nitro-indolin-2-one.

Benchmarking: Traditional vs. Green Methodologies

The Traditional Route: High Toxicity and Waste

The classical approach to synthesizing this molecule uses liquid bromine ( Br2​ ) in glacial acetic acid for the first step, followed by "mixed acid" (fuming HNO3​ / concentrated H2​SO4​ ) for the second.

  • Drawbacks: Liquid bromine is highly volatile, toxic, and generates corrosive HBr gas as a byproduct. The mixed acid nitration is notoriously harsh, often leading to over-nitration, oxidative degradation of the oxindole core, and massive acidic waste streams that require extensive neutralization (resulting in a very high E-factor)[4].

The Green Route: Atom Economy and Recyclability

The green chemistry approach replaces hazardous reagents with benign, atom-efficient alternatives:

  • Green Bromination: Utilizes ammonium bromide ( NH4​Br ) and Oxone® in an aqueous methanol solvent. Oxone oxidizes the bromide ions in situ to generate the active brominating species slowly, preventing over-bromination and eliminating the need to handle toxic Br2​ [5].

  • Green Nitration: Employs a stoichiometric amount of HNO3​ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP is a unique solvent with strong hydrogen-bond donating capabilities. It stabilizes the nitronium ion and facilitates the direct observation of a transient π-complex intermediate, completely eliminating the need for sulfuric acid[6].

G SM 5-Bromoindolin-2-one PiComplex π-Complex (Observable via UV-Vis) SM->PiComplex + NO2+ Reagent HNO3 in HFIP (H-bond stabilized NO2+) Reagent->PiComplex SigmaComplex σ-Complex (Wheland Intermediate) PiComplex->SigmaComplex C-7 Attack Product 5-Bromo-7-nitro-indolin-2-one SigmaComplex->Product - H+

Mechanistic pathway of HFIP-mediated green nitration via a stabilized π-complex.

Quantitative Data Presentation

The following table summarizes the experimental benchmarking data, highlighting the superior performance profile of the green synthesis route.

MetricTraditional RouteGreen RouteImpact / Advantage
Brominating Agent Liquid Br2​ NH4​Br
  • Oxone®
Eliminates toxic gas inhalation hazards.
Nitrating Agent Fuming HNO3​ / Conc. H2​SO4​ 65% HNO3​ in HFIPEliminates corrosive sulfuric acid waste.
Reaction Solvents Glacial Acetic Acid H2​O / Methanol, HFIPHFIP is >95% recoverable/recyclable.
Overall Yield (2 steps) ~ 48 - 55%~ 78 - 82% Significant improvement in atom economy.
E-Factor (Waste/Product) > 25< 5 Drastic reduction in environmental footprint.
Regioselectivity Moderate (requires column chromatography)High (purified via simple trituration)Reduces downstream processing costs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate visual kinetic markers that allow the researcher to verify the reaction's progress without relying solely on continuous TLC monitoring.

Protocol 1: Green Bromination (Synthesis of 5-bromoindolin-2-one)

Causality: The slow, controlled addition of Oxone ensures that the active bromine species is consumed by the highly reactive indolin-2-one as soon as it is generated. The solvent system ( MeOH/H2​O ) is chosen specifically because the starting material is soluble, whereas the brominated product is highly insoluble, driving the equilibrium forward via precipitation.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of indolin-2-one in 20 mL of a 1:1 mixture of Methanol/Deionized Water at 25°C.

  • Activation: Add 11.0 mmol of NH4​Br and stir for 5 minutes. The solution will remain clear.

  • Oxidation: Slowly add 11.0 mmol of Oxone® in small portions over 15 minutes to control the mild exotherm.

  • Validation Checkpoint: Upon Oxone addition, a faint yellow tint will appear (indicating active bromine generation). As the reaction proceeds at room temperature for 2 hours, this tint will fade, and a dense white precipitate (5-bromoindolin-2-one) will crash out of the solution. The precipitation is the visual confirmation of product formation.

  • Isolation: Filter the solid under vacuum, wash with 3 x 10 mL of cold deionized water to remove inorganic salts, and dry under vacuum. (Expected yield: ~92%).

Protocol 2: Green Nitration (Synthesis of 5-bromo-7-nitro-indolin-2-one)

Causality: HFIP acts as both a solvent and a reaction promoter. By strongly hydrogen-bonding with nitric acid, it facilitates the generation of the nitronium ion under completely neutral conditions, bypassing the need for sulfuric acid[6].

  • Preparation: Suspend 5.0 mmol of the synthesized 5-bromoindolin-2-one in 10 mL of HFIP in a 25 mL flask equipped with a magnetic stirrer.

  • Nitration: Cool the suspension to 0°C using an ice bath. Dropwise add 5.5 mmol of 65% aqueous HNO3​ .

  • Validation Checkpoint: As the mixture warms to room temperature (25°C), the solution will temporarily turn a distinct deep brown color . This is the direct visual observation of the π-complex intermediate. Over 4 hours of stirring, the brown color will gradually fade to a pale yellow solution, indicating the successful conversion of the π-complex to the σ-complex, followed by deprotonation to the final aromatic product.

  • Solvent Recovery: Transfer the mixture to a rotary evaporator. Recover the HFIP under reduced pressure (boiling point 58°C). The recovered HFIP can be reused for future batches with >95% efficiency.

  • Isolation: Triturate the crude yellow residue with cold water, filter, and recrystallize from ethanol to yield the pure 5-bromo-7-nitro-indolin-2-one as a yellow solid. (Expected yield: ~85%).

References

  • Alchimica. "5-bromo-7-nitro-indolin-2-one (1 x 1 g) | CAS/ID No.: 2514589-89-8". Alchimica Catalog. 1

  • Patil, D. R., et al. "Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis". ACS Omega / PubMed.2

  • "Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives". Researcher.life.3

  • "Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone". Scribd Literature. 5

  • "HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex Intermediates". Organic Letters - ACS Publications. 6

  • Pasricha, S., et al. "Green routes to nitration of arenes-An Enquiry". Sri Venkateswara College (SRI-VIPRA). 4

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-7-nitro-indolin-2-one proper disposal procedures

5-Bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8) Standard Operating Procedure: Chemical Hazard Profile & Proper Disposal The management of complex synthetic intermediates requires a rigorous, scientifically grounded app...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-7-nitro-indolin-2-one (CAS: 2514589-89-8) Standard Operating Procedure: Chemical Hazard Profile & Proper Disposal

The management of complex synthetic intermediates requires a rigorous, scientifically grounded approach to laboratory safety. 5-Bromo-7-nitro-indolin-2-one [1] is a highly functionalized heterocyclic compound. Because it contains both a halogen (bromine) and a nitroaromatic system, its disposal cannot be treated as standard organic waste. This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step protocol for the safe handling and disposal of this compound.

Mechanistic Hazard Profile & Causality

To safely dispose of a chemical, one must understand the causality behind its reactivity. The structural features of 5-Bromo-7-nitro-indolin-2-one dictate strict disposal parameters:

  • The Nitroaromatic Hazard: The nitro group ( −NO2​ ) at the 7-position is a strong electron-withdrawing group. Nitroaromatics inherently store chemical energy and can act as oxidizers. If mixed with incompatible materials (such as strong reducing agents or heavy metals), they can form shock-sensitive salts or undergo rapid, exothermic decomposition[2].

  • The Halogenated Hazard: The bromine atom at the 5-position classifies this compound as a halogenated organic waste . Standard disposal methods, such as fuel blending or low-temperature combustion, are strictly prohibited for halogenated aromatics. Combusting brominated compounds at suboptimal temperatures (below 1000°C) triggers radical-mediated pathways that generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[3].

  • The Solution: The only scientifically sound and EPA-compliant disposal route is high-temperature rotary kiln incineration (>1,800°F / 1000°C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic acid ( HBr ) and nitrogen oxides ( NOx​ )[2][3].

Quantitative Waste Compatibility Matrix

To prevent dangerous cross-reactions in the Satellite Accumulation Area (SAA), all quantitative and qualitative segregation rules must be strictly observed. Summarized below is the compatibility matrix for 5-Bromo-7-nitro-indolin-2-one waste streams.

Waste Stream CategoryCompatibility StatusEHS Segregation RuleCausality / Consequence of Mixing
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Co-mingle permittedBoth require high-temp incineration. Reduces disposal costs by preventing cross-contamination[4].
Non-Halogenated Solvents (e.g., Acetone, EtOH)Incompatible STRICTLY SEPARATEMixing forces the entire volume to be priced/treated as halogenated waste. Risk of dioxin formation if sent to fuel blending[5].
Heavy Metals / Galvanized Steel Incompatible STRICTLY SEPARATENitroaromatics can react with metals over time to form highly unstable, shock-sensitive salts[4][6].
Aqueous / Acidic Waste Incompatible STRICTLY SEPARATEPotential for exothermic hydrolysis or precipitation of toxic organic solids into the aqueous phase[4].

Procedural Disposal Workflow

The following protocol is a self-validating system. Each step contains an internal check to ensure the chemical integrity of the disposal process is maintained.

Phase 1: Segregation and Containerization
  • Determine the Physical State: Identify whether the 5-Bromo-7-nitro-indolin-2-one is in its pure solid form (powder/crystals) or dissolved in a solvent matrix.

  • Select the Container (Validation Check):

    • Requirement: Use only High-Density Polyethylene (HDPE) or thick-walled borosilicate glass containers.

    • Validation: Physically inspect the container and cap to ensure there are zero metal components or galvanized steel elements. Metal contact must be avoided to prevent corrosive degradation and the formation of explosive nitro-metal salts[4].

  • Execute Segregation: Transfer the compound into the designated "Halogenated Organic Waste" container. Do not mix with non-halogenated streams[5].

Phase 2: Labeling and SAA Storage
  • Apply Regulatory Labeling: Immediately affix a Hazardous Waste tag. The tag must explicitly state:

    • Chemical Name: 5-Bromo-7-nitro-indolin-2-one (or "Halogenated Nitroaromatic Waste").

    • Hazards: Toxic, Environmental Hazard.

  • Secure in the SAA: Store the container in a designated Satellite Accumulation Area within a continuously ventilated chemical fume hood. Place the primary container inside a secondary containment bin to capture potential leaks.

Phase 3: Final EHS Transfer
  • Initiate Pickup: Once the container is 75% full, cap it tightly and submit a waste collection request to your institution's Environmental Health and Safety (EHS) department. EHS will route the material to a licensed RCRA facility for high-temperature incineration[2][5].

Waste Management Decision Pathway

The following diagram maps the logical decision tree for processing 5-Bromo-7-nitro-indolin-2-one to ensure absolute compliance with halogenated waste protocols.

G Start 5-Bromo-7-nitro-indolin-2-one Waste Generated State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Segregation Segregate as: Halogenated Organic Waste Solid->Segregation Liquid->Segregation Container Transfer to HDPE or Glass Container Segregation->Container NoMetal DO NOT use Metal Containers Segregation->NoMetal Label Label: Hazardous Waste Halogenated Nitroaromatic Container->Label SAA Store in SAA (Secondary Containment) Label->SAA Disposal EHS Pickup & High-Temp Incineration SAA->Disposal

Workflow for the segregation, containerization, and disposal of halogenated nitroaromatic waste.

Emergency Spill Response

If 5-Bromo-7-nitro-indolin-2-one is spilled during the disposal transfer process:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered to maximize ventilation.

  • Contain: Do not use combustible materials (like standard paper towels) to absorb nitroaromatic spills. Use inert, non-combustible absorbent pads or dry sand[2].

  • Collect: Sweep the absorbed mixture using a non-sparking, plastic dustpan (avoid metal tools). Place the debris into a dedicated HDPE waste bag, label it as "Halogenated Spill Debris," and contact EHS immediately.

References

  • "5-bromo-7-nitro-indolin-2-one - CAS:2514589-89-8", Amaybio. Available at: [Link]

  • "Management of Waste - Prudent Practices in the Laboratory", National Institutes of Health (NIH) / NCBI Bookshelf. Available at:[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • "Hazardous Waste Disposal Guide - Research Safety", Northwestern University. Available at: [Link]

  • "Biological/Chemical Waste Management", National Science Teaching Association (NSTA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-7-nitro-indolin-2-one

As a highly functionalized synthetic intermediate, 5-Bromo-7-nitroindolin-2-one (CAS: 2514589-89-8) is a critical building block in drug development, particularly in the synthesis of kinase inhibitors and antineoplastic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized synthetic intermediate, 5-Bromo-7-nitroindolin-2-one (CAS: 2514589-89-8) is a critical building block in drug development, particularly in the synthesis of kinase inhibitors and antineoplastic agents[1]. However, the integration of a heavy halogen (bromine) and a strongly electron-withdrawing nitro group on the indolin-2-one scaffold creates a highly electrophilic, reactive, and potentially toxic profile [2].

This guide provides field-proven, causality-driven protocols for the safe handling, transfer, and disposal of this compound to ensure absolute laboratory safety and operational integrity.

Hazard Assessment & Causality

Understanding the why behind a chemical's hazard profile is the first step in self-validating safety. The nitroaromatic nature of this compound makes it a potent sensitizer and irritant, while its fine powder form introduces severe inhalation risks.

Table 1: Physicochemical & Hazard Profile

Property / HazardClassification / ValueMechanistic Causality & Operational Implication
Molecular Formula C₈H₅BrN₂O₃ (MW: 257.04 g/mol )High-density powder; prone to aerosolization due to static charge buildup during transfer [2].
GHS Classification Class 6.1 (Toxic)Systemic toxicity if absorbed. Requires strict isolation from mucosal membranes [1].
Acute Hazards H302, H315, H319, H335The electrophilic ring reacts with nucleophilic biological thiols/amines, causing severe skin, eye, and respiratory irritation.
Chemical Reactivity Shock/Thermal Sensitive (Mild)Nitroaromatics can undergo exothermic reduction. Must be kept away from strong reducing agents and heavy metal powders.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated nitroaromatics. The lipophilic nature of the brominated aromatic ring allows it to rapidly permeate standard thin-mil latex.

  • Hand Protection (Double-Gloving):

    • Protocol: Wear an inner 4-mil nitrile glove and an outer 8-mil heavy-duty nitrile glove.

    • Causality: Nitrile provides superior chemical resistance to lipophilic nitro-compounds compared to latex. If the outer glove is contaminated, it can be doffed immediately without exposing bare skin.

  • Respiratory Protection:

    • Protocol: All handling must occur within a certified Class II Type A2 biological safety cabinet or a dedicated powder-weighing fume hood. If engineering controls are compromised, a half-face elastomeric respirator with P100 particulate cartridges is mandatory.

  • Eye & Body Protection:

    • Protocol: Unvented chemical splash goggles and a fully buttoned, flame-resistant (FR) lab coat.

    • Causality: Airborne dust from 5-bromo-7-nitroindolin-2-one can bypass standard safety glasses, and the nitro group causes severe corneal irritation upon contact (H319).

Operational Workflow & Handling Protocol

To build a self-validating system, every step of the handling process must include a verification check.

Step-by-Step Methodology: Weighing and Transfer
  • Engineering Control Verification: Before opening the reagent bottle, verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

  • Static Mitigation: Nitroaromatic powders accumulate static charge, causing them to "jump" off spatulas. Place an anti-static zero-ionizer fan adjacent to the analytical balance to neutralize the workspace.

  • Preparation: Tare a conductive, anti-static weighing boat.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass. Immediately recap the source bottle to minimize ambient exposure.

  • In-Hood Solubilization (Critical Step): Do not transport the dry powder across the lab. Dissolve the compound in your reaction solvent (e.g., DMF, DMSO, or THF) inside the weighing hood. Transferring it as a solution eliminates the risk of toxic dust inhalation.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with acetone (to dissolve residual compound), followed by a 10% sodium hypochlorite (bleach) solution to chemically degrade residual organics.

Workflow Start Verify Fume Hood (80-120 fpm) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Static Static Mitigation (Ionizer Active) PPE->Static Weigh Weighing (Grounded Spatula) Static->Weigh Solvent In-Hood Solubilization (e.g., DMF/DMSO) Weigh->Solvent Spill Spill Detected? Weigh->Spill If powder escapes Decon Decontamination & Waste Segregation Solvent->Decon WetWipe Wet Wipe Protocol (No Dry Sweeping) Spill->WetWipe Yes WetWipe->Decon

Fig 1: Operational workflow and spill response logic for 5-Bromo-7-nitroindolin-2-one handling.

Spill Response and Disposal Plan

Improper disposal of halogenated nitroaromatics can lead to severe environmental toxicity and laboratory accidents.

Immediate Spill Response (Solid Powder)
  • Evacuate and Assess: If a spill occurs outside a fume hood, evacuate the immediate 5-foot radius.

  • No Dry Sweeping: Never use a brush or broom. Dry sweeping generates highly toxic, concentrated aerosols.

  • Wet Wipe Protocol: Cover the spilled powder with absorbent lab pads. Gently wet the pads with a low-volatility solvent (like PEG-400 or water) to trap the dust matrix.

  • Collection: Carefully fold the wet pads inward and place them into a high-density polyethylene (HDPE) hazardous waste container.

Waste Segregation & Disposal Plan
  • Segregation: Do not mix 5-Bromo-7-nitroindolin-2-one waste with standard organic waste. The combination of nitro compounds with trace heavy metals (e.g., palladium/platinum catalysts) or basic solvents can form shock-sensitive, explosive mixtures.

  • Labeling: Segregate into a dedicated, clearly labeled "Halogenated Nitro-Organic Waste" stream.

  • Destruction: Ensure your facility's environmental health and safety (EHS) team routes this specific waste stream for high-temperature commercial incineration, which is required to safely break the carbon-bromine and nitrogen-oxygen bonds without generating toxic dioxins.

References
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